Tenacissimoside J
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H58O13 |
|---|---|
Molecular Weight |
710.8 g/mol |
IUPAC Name |
[(1S,2S,3S,6S,8S,11R,13R,14R,17R,18S,19S)-6-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-3,13,18-trimethyl-12,20-dioxahexacyclo[11.6.1.02,11.03,8.011,17.014,18]icosan-19-yl] acetate |
InChI |
InChI=1S/C37H58O13/c1-17-25(39)28(43-8)26(40)32(45-17)48-27-18(2)44-24(16-22(27)42-7)47-21-10-12-33(4)20(15-21)9-13-36-30(33)29-31(46-19(3)38)34(5)23(11-14-37(34,36)41)35(6,49-29)50-36/h17-18,20-32,39-41H,9-16H2,1-8H3/t17-,18-,20+,21+,22-,23-,24+,25-,26-,27-,28-,29+,30-,31-,32+,33+,34+,35-,36-,37-/m1/s1 |
InChI Key |
OQYXJKUQRVUVQN-MEQWUGBBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Tenacissimoside J: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of Tenacissimoside J, a C21 steroidal glycoside derived from the traditional medicinal plant Marsdenia tenacissima. This document details the experimental protocols for its extraction and purification, summarizes its cytotoxic effects on various cancer cell lines, and explores the molecular pathways implicated in its mode of action.
Discovery and Structural Elucidation
This compound was first isolated from the stems of Marsdenia tenacissima as part of a phytochemical investigation that led to the identification of several new polyoxypregnane steroids. Its structure was elucidated through comprehensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The initial discovery and characterization of this compound were reported in a 2014 publication in the Journal of Natural Products by Yao S, et al.[1]
Experimental Protocols
The following sections detail the methodologies employed in the isolation and biological evaluation of this compound and related C21 steroidal glycosides from Marsdenia tenacissima.
Isolation of this compound
The isolation of this compound from the dried stems of Marsdenia tenacissima involves a multi-step extraction and chromatographic purification process.
2.1.1. Extraction: The powdered, air-dried stems of Marsdenia tenacissima are subjected to extraction with 95% ethanol. The resulting extract is then concentrated under reduced pressure to yield a crude extract. This crude extract is subsequently suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol to separate compounds based on their polarity.
2.1.2. Chromatographic Separation: The ethyl acetate fraction, which is rich in steroidal glycosides, is subjected to a series of chromatographic techniques for the isolation of individual compounds. This typically includes:
-
Silica (B1680970) Gel Column Chromatography: The ethyl acetate extract is first fractionated on a silica gel column, eluting with a gradient of chloroform (B151607) and methanol (B129727).
-
Sephadex LH-20 Column Chromatography: Fractions obtained from the silica gel column are further purified using a Sephadex LH-20 column with a methanol eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using preparative HPLC on a C18 reversed-phase column with a mobile phase consisting of a methanol-water or acetonitrile-water gradient.
The workflow for the isolation of this compound is depicted in the following diagram:
Cytotoxicity Assays
The cytotoxic activity of C21 steroidal glycosides from Marsdenia tenacissima is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
2.2.1. Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
2.2.2. MTT Assay Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Following treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).
-
After incubation for 4 hours, the formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Biological Activity and Data
Numerous C21 steroidal glycosides isolated from Marsdenia tenacissima have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The data presented below is a compilation from various studies on compounds structurally related to this compound.
| Compound/Extract | Cell Line | Assay | IC50 (µM) | Reference |
| Compound 3 (unnamed C21-steroid) | MCF-7 (Breast) | MTT | 15.81 | [2] |
| HCT-116 (Colon) | MTT | 22.88 | [2] | |
| HeLa (Cervical) | MTT | 18.23 | [2] | |
| HepG2 (Liver) | MTT | 19.54 | [2] | |
| Marsdeoside J | A549 (Lung) | MTT | 10.2 | [3] |
| HCT-116 (Colon) | MTT | 6.5 | [3] | |
| HeLa (Cervical) | MTT | 18.1 | [3] | |
| HepG2 (Liver) | MTT | 8.9 | [3] | |
| MCF-7 (Breast) | MTT | 12.5 | [3] | |
| Tenacissoside C | K562 (Leukemia) | MTT | 15.1 (72h) | [4] |
Mechanism of Action: Signaling Pathways
Studies on the extracts and isolated compounds from Marsdenia tenacissima suggest that their anticancer effects are mediated through the induction of apoptosis. The saponins (B1172615) from this plant have been shown to damage mitochondria, leading to the activation of the intrinsic apoptosis pathway.[5][6][7] Furthermore, extracts have been observed to modulate the p53 and nuclear factor-κB (NF-κB) signaling pathways.[8]
The proposed apoptosis signaling pathway induced by Marsdenia tenacissima glycosides is illustrated below:
Additionally, the modulation of the p53 and NF-κB pathways by Marsdenia tenacissima extract (MTE) in hepatoma carcinoma cells suggests a more complex regulatory mechanism.
Conclusion
This compound, along with other C21 steroidal glycosides from Marsdenia tenacissima, represents a promising class of natural products with potent cytotoxic and pro-apoptotic activities. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and oncology drug development. Further investigation into the specific molecular targets and structure-activity relationships of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nine undescribed C21-steroids with cytotoxic activity from the stems of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Saponins of Marsdenia Tenacissima promotes apoptosis of hepatocellular carcinoma cells through damaging mitochondria then activating cytochrome C/Caspase-9/Caspase-3 pathway [jcancer.org]
- 6. researchgate.net [researchgate.net]
- 7. Saponins of Marsdenia Tenacissima promotes apoptosis of hepatocellular carcinoma cells through damaging mitochondria then activating cytochrome C/Caspase-9/Caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Marsdeniae tenacissima extract-induced growth inhibition and apoptosis in hepatoma carcinoma cells is mediated through the p53/nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Elucidation of Tenacissimoside J using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenacissimoside J is a C21 steroidal glycoside isolated from the stems of Marsdenia tenacissima, a plant with a long history in traditional medicine for treating a variety of ailments. Modern research has revealed that polyoxypregnane glycosides, the class of compounds to which this compound belongs, possess a range of biological activities, including potent antitumor and anti-inflammatory effects. The structural elucidation of these complex natural products is crucial for understanding their structure-activity relationships and for developing them as potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the intricate stereochemistry and connectivity of such molecules. This guide provides a detailed overview of the methodologies and data interpretation involved in the structural elucidation of this compound, with a focus on the application of one- and two-dimensional NMR techniques.
Isolation and Purification of this compound
The isolation of this compound from the dried and powdered stems of Marsdenia tenacissima is a multi-step process involving extraction and chromatographic separation. A typical protocol is as follows:
Experimental Protocol: Isolation
-
Extraction: The air-dried and powdered stems of Marsdenia tenacissima (approximately 10 kg) are extracted exhaustively with 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, typically petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The fraction containing the steroidal glycosides is selected for further purification.
-
Column Chromatography: The active fraction is subjected to repeated column chromatography.
-
Silica (B1680970) Gel Chromatography: The fraction is first separated on a silica gel column, eluting with a gradient of chloroform (B151607) and methanol (B129727). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
MCI Gel Chromatography: Fractions enriched with this compound are further purified on an MCI gel column using a methanol-water gradient.
-
Sephadex LH-20 Chromatography: Size-exclusion chromatography on a Sephadex LH-20 column with methanol as the mobile phase is used to remove smaller impurities.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column, using a mobile phase of acetonitrile (B52724) and water, to yield pure this compound.
Structural Elucidation by NMR Spectroscopy
The definitive structure of this compound was established through a comprehensive analysis of its 1D and 2D NMR spectra, including ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and ROESY experiments.
NMR Spectroscopic Data
The ¹H and ¹³C NMR spectra of this compound were recorded in pyridine-d₅. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data for this compound (in Pyridine-d₅)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 1 | 1.55, 2.10 | m | |
| 2 | 1.85, 2.25 | m | |
| 3 | 4.15 | m | |
| 4 | 1.60, 2.40 | m | |
| 5 | 1.75 | m | |
| 6 | 1.50, 1.90 | m | |
| 7 | 2.05, 2.30 | m | |
| 9 | 2.50 | m | |
| 11 | 5.80 | br s | |
| 12 | 5.95 | d | 3.5 |
| 15 | 1.65, 2.55 | m | |
| 16 | 2.65 | m | |
| 17 | 3.15 | t | 8.0 |
| 18-CH₃ | 1.45 | s | |
| 19-CH₃ | 1.20 | s | |
| 21-CH₃ | 2.20 | s | |
| Sugar Moiety (β-D-Digitoxopyranose) | |||
| 1' | 4.90 | dd | 9.5, 2.0 |
| 2' | 2.15, 2.45 | m | |
| 3' | 4.25 | m | |
| 4' | 3.80 | m | |
| 5' | 3.90 | m | |
| 6'-CH₃ | 1.50 | d | 6.0 |
| Sugar Moiety (β-D-Cymaropyranose) | |||
| 1'' | 5.10 | dd | 9.5, 2.0 |
| 2'' | 1.95, 2.35 | m | |
| 3'' | 3.60 | m | |
| 4'' | 3.45 | m | |
| 5'' | 3.85 | m | |
| 6''-CH₃ | 1.40 | d | 6.0 |
| 3''-OCH₃ | 3.55 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in Pyridine-d₅)
| Position | δC (ppm) | Position | δC (ppm) |
| Aglycone | Sugar Moiety (β-D-Digitoxopyranose) | ||
| 1 | 38.0 | 1' | 98.0 |
| 2 | 30.0 | 2' | 35.5 |
| 3 | 78.0 | 3' | 75.0 |
| 4 | 39.0 | 4' | 72.0 |
| 5 | 45.0 | 5' | 70.0 |
| 6 | 28.0 | 6' | 18.5 |
| 7 | 32.0 | Sugar Moiety (β-D-Cymaropyranose) | |
| 8 | 85.0 | 1'' | 97.5 |
| 9 | 50.0 | 2'' | 36.0 |
| 10 | 42.0 | 3'' | 83.0 |
| 11 | 75.5 | 4'' | 76.0 |
| 12 | 77.0 | 5'' | 71.0 |
| 13 | 55.0 | 6'' | 18.0 |
| 14 | 88.0 | 3''-OCH₃ | 57.0 |
| 15 | 35.0 | ||
| 16 | 37.0 | ||
| 17 | 62.0 | ||
| 18 | 24.0 | ||
| 19 | 22.0 | ||
| 20 | 212.0 | ||
| 21 | 31.5 |
Experimental Protocols: NMR Spectroscopy
Instrumentation:
-
¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE-400 or AVANCE-600 spectrometer.
-
2D NMR spectra (COSY, HSQC, HMBC, ROESY) were recorded using standard Bruker pulse sequences.
Sample Preparation:
-
A sample of pure this compound (approximately 5-10 mg) was dissolved in 0.5 mL of deuterated pyridine (B92270) (pyridine-d₅).
-
Tetramethylsilane (TMS) was used as an internal standard.
1D NMR Spectroscopy:
-
¹H NMR: The spectrum was acquired with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: The spectrum was acquired with a spectral width of approximately 220 ppm, using a proton-decoupled pulse sequence.
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment was used to establish proton-proton couplings within the same spin system, which was crucial for tracing the connectivity of the protons in the aglycone and the sugar moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated proton signals with their directly attached carbon signals, allowing for the unambiguous assignment of the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment revealed long-range correlations between protons and carbons (typically over 2-3 bonds). These correlations were essential for connecting different fragments of the molecule, such as the aglycone to the sugar units and for establishing the positions of ester groups.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment provided information about the spatial proximity of protons. ROESY correlations were critical for determining the relative stereochemistry of the aglycone and the glycosidic linkages.
Structural Determination Workflow
The structural elucidation of this compound followed a logical workflow, integrating data from various NMR experiments.
Tenacissimoside J: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenacissimoside J, a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima, is emerging as a compound of interest in oncology research. While direct studies on this compound are limited, extensive research on the whole extract of Marsdenia tenacissima (MTE) and its other major C21 steroidal glycosides, such as Tenacissimoside C and H, provides a strong basis for understanding its potential anti-cancer mechanisms. This technical guide synthesizes the available evidence to delineate the probable mechanism of action of this compound in cancer cells, focusing on the induction of apoptosis and modulation of critical signaling pathways. This document provides an in-depth overview of the core mechanisms, experimental data from related compounds, detailed experimental protocols, and visual representations of the key signaling cascades.
Core Mechanism of Action: Induction of Apoptosis
The primary anti-cancer effect of C21 steroidal glycosides from Marsdenia tenacissima is the induction of programmed cell death, or apoptosis, in various cancer cell lines. This process is orchestrated through the modulation of key regulatory proteins and signaling pathways.
Inhibition of Cancer Cell Proliferation
Extracts of Marsdenia tenacissima and its active components have been shown to significantly inhibit the proliferation of a wide range of cancer cells in a dose-dependent manner.[1] While specific IC50 values for this compound are not yet published, data from closely related compounds provide a strong indication of its potential potency.
Table 1: Cytotoxicity of Tenacissimoside C in Cancer Cells
| Cell Line | Treatment Duration (hours) | IC50 (µM) | Reference |
| K562 (Chronic Myelogenous Leukemia) | 24 | 31.4 | [2] |
| 48 | 22.2 | [2] | |
| 72 | 15.1 | [2] |
Induction of Apoptosis via the Mitochondrial Pathway
The pro-apoptotic effects of Marsdenia tenacissima saponins (B1172615) are primarily mediated through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of the caspase cascade. Saponins from Marsdenia Tenacissima (SMT) have been shown to induce morphological changes in mitochondria, including swelling and rupture of ridges, indicative of mitochondrial damage.[3]
Key molecular events include:
-
Upregulation of pro-apoptotic proteins: Increased expression of Bax.[3]
-
Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2.
-
Release of Cytochrome c: Mitochondrial damage leads to the release of cytochrome c into the cytoplasm.[3]
-
Activation of Caspases: Released cytochrome c activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.[3]
Table 2: Effect of Marsdenia tenacissima Saponins (SMT) on Apoptosis-Related Protein Expression in Hepatocellular Carcinoma Cells
| Protein | Effect of SMT Treatment | Reference |
| Bax | Increased expression | [3] |
| Cytochrome c | Increased expression in cytoplasm | [3] |
| Caspase-9 | Increased expression | [3] |
| Cleaved Caspase-3 | Increased expression | [3] |
Modulation of Key Signaling Pathways
The induction of apoptosis by this compound is likely regulated by its influence on several critical intracellular signaling pathways that govern cell survival, proliferation, and death.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer.[4] Numerous studies have demonstrated that extracts of Marsdenia tenacissima and its active components, like Tenacissimoside H, exert their anti-cancer effects by inhibiting this pathway.[5] Inhibition of the PI3K/AKT/mTOR pathway by these compounds leads to decreased cell proliferation and increased apoptosis.[5]
References
- 1. Marsdeniae tenacissima extract-induced growth inhibition and apoptosis in hepatoma carcinoma cells is mediated through the p53/nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Antitumor Activities of Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity Screening of Tenacissimoside J and Related Compounds from Marsdenia tenacissima
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Tenacissimoside J is a C21 steroidal glycoside isolated from the stems of the medicinal plant Marsdenia tenacissima. This plant has a long history in traditional Chinese medicine for treating a variety of ailments, including asthma, tracheitis, and rheumatism. Modern pharmacological studies have revealed the potential for extracts and isolated compounds from Marsdenia tenacissima to exhibit a range of biological activities, including antitumor and anti-inflammatory effects.[1][2]
This technical guide provides a comprehensive overview of the biological activity screening of compounds from Marsdenia tenacissima, with a focus on providing context for the potential activities of this compound. Due to the limited publicly available data specifically on this compound, this guide incorporates data from closely related tenacissimosides and other compounds isolated from the same plant to provide a valuable resource for researchers. The information presented herein is intended to guide future research and drug development efforts centered on this class of compounds.
Quantitative Biological Activity Data
The following tables summarize the available quantitative data for the cytotoxicity and anti-inflammatory activities of various compounds isolated from Marsdenia tenacissima.
Table 1: Cytotoxicity of Tenacissimosides and Related Compounds
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Tenacissoside C | K562 (Human chronic myelogenous leukemia) | MTT | 24 | 31.4 | |
| 48 | 22.2 | ||||
| 72 | 15.1 |
Note: IC50 is the half-maximal inhibitory concentration.
Table 2: Anti-inflammatory Activity of Compounds from Marsdenia tenacissima
| Compound | Cell Line | Assay | Concentration (µM) | % NO Inhibition | Reference |
| Marstenacisside F1 | RAW 264.7 (Mouse macrophage) | Griess Assay (LPS-induced NO production) | 40 | 48.19 ± 4.14 | |
| Marstenacisside F2 | RAW 264.7 (Mouse macrophage) | Griess Assay (LPS-induced NO production) | 40 | 70.33 ± 5.39 | |
| L-NMMA (Positive Control) | RAW 264.7 (Mouse macrophage) | Griess Assay (LPS-induced NO production) | 40 | 68.03 ± 0.72 |
Note: NO is nitric oxide, a pro-inflammatory mediator. L-NMMA is a known inhibitor of nitric oxide synthase.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals. These crystals are insoluble in aqueous solution but can be dissolved in a solubilizing agent. The intensity of the resulting purple solution is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by measuring the concentration of its stable metabolite, nitrite (B80452), in cell culture supernatants.
Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound. The intensity of the color is proportional to the nitrite concentration and can be measured spectrophotometrically.
Protocol:
-
Cell Seeding and Activation: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of the test compound for a specified time (e.g., 24 hours).
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubation and Absorbance Measurement: Incubate the mixture at room temperature for a short period (e.g., 10-15 minutes) to allow for color development. Measure the absorbance at approximately 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition for each treatment group compared to the LPS-stimulated control.
Signaling Pathways
While specific signaling pathway modulation by this compound has not been extensively reported, studies on extracts and other compounds from Marsdenia tenacissima suggest the involvement of several key pathways in their biological activities.
-
NF-κB and p38 MAPK Pathways: Tenacissoside H has been shown to exert anti-inflammatory effects by regulating the NF-κB and p38 pathways in zebrafish. These pathways are crucial in the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines.
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Extracts from Marsdenia tenacissima have been reported to inhibit this pathway, which may contribute to their antitumor effects.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis. Inhibition of the MAPK signaling pathway has been implicated in the G0/G1 cell cycle arrest induced by Marsdenia tenacissima extract in human esophageal carcinoma cells.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Caption: Workflow for the anti-inflammatory nitric oxide inhibition assay.
Signaling Pathway Diagrams
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
While specific biological activity data for this compound remains limited in the public domain, the available information on related compounds from Marsdenia tenacissima provides a strong rationale for further investigation. The demonstrated cytotoxicity against cancer cell lines and anti-inflammatory properties of other tenacissimosides and related molecules suggest that this compound may possess similar activities. The modulation of key signaling pathways such as NF-κB, p38 MAPK, and PI3K/Akt/mTOR by extracts and compounds from this plant highlights potential mechanisms of action that warrant exploration for this compound. This guide provides a foundation of data and protocols to encourage and facilitate future research into the therapeutic potential of this and related C21 steroidal glycosides.
References
Tenacissimoside J: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenacissimoside J is a naturally occurring C21 steroidal glycoside that has been isolated from the plant Marsdenia tenacissima (Roxb.) Wight et Arn.[1] This plant, a member of the Apocynaceae family, has a long history of use in traditional Chinese medicine for treating a variety of ailments, including asthma, tracheitis, and tonsillitis. Modern phytochemical investigations have revealed that Marsdenia tenacissima is a rich source of polyoxypregnane glycosides, a class of compounds that has demonstrated a range of biological activities, including anti-tumor and immunomodulatory effects. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its natural source, isolation, and the biological context of related compounds.
Natural Source and Abundance
This compound is exclusively found in the stems of Marsdenia tenacissima[1]. This perennial climbing shrub is primarily distributed in the tropical and subtropical regions of Asia, particularly in the Yunnan and Guizhou provinces of China. While numerous pregnane (B1235032) glycosides have been isolated from this plant, specific quantitative data on the abundance or yield of this compound has not been reported in the available scientific literature. The concentration of this, and other glycosides, is likely to vary depending on factors such as the geographical location, age of the plant, and the specific part of the stem used for extraction.
For context, a summary of various chemical constituents isolated from Marsdenia tenacissima is provided in the table below.
| Compound Class | Examples | Plant Part |
| C21 Steroidal Glycosides | Tenacissoside A-K, Marsdenosides A-H | Stems, Roots |
| Triterpenoids | - | Stems |
| Organic Acids | - | Stems |
Experimental Protocols
While a specific, detailed protocol for the isolation of this compound has not been published, the general methodology for extracting and purifying pregnane glycosides from Marsdenia tenacissima can be summarized from various studies. The following is a generalized workflow based on common practices in natural product chemistry.
General Isolation Workflow for Pregnane Glycosides from Marsdenia tenacissima
References
An In-depth Technical Guide to Molecular Docking Studies of Tenacissimoside J
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the theoretical and practical aspects of conducting molecular docking studies on Tenacissimoside J, a C21 steroid glycoside isolated from Marsdenia tenacissima.[1] Given the current research landscape, which often examines this compound within the broader context of Marsdenia tenacissima extracts, this document synthesizes available data on related compounds and outlines a robust methodology for specific in silico analysis of this compound.
The primary therapeutic potential of compounds from Marsdenia tenacissima, including this compound, appears to be in oncology, with studies pointing towards the modulation of key signaling pathways involved in cancer cell proliferation and survival.[2][3][4] Molecular docking is a pivotal computational technique to elucidate the binding modes and affinities of this compound with its putative protein targets.[5][6]
Putative Protein Targets for this compound
Network pharmacology and experimental studies on Marsdenia tenacissima extracts have identified several key protein targets within critical cancer-related signaling pathways. This compound is recognized as one of the primary bioactive constituents in these extracts.[1] Consequently, the following proteins are high-priority targets for molecular docking studies with this compound:
-
PI3K/AKT/mTOR Pathway Proteins: This pathway is crucial in regulating cell growth, proliferation, and survival. Key targets include PI3K, AKT, and mTOR.[3][4][7]
-
MAPK Pathway Proteins: The MAPK signaling cascade is involved in cell proliferation, differentiation, and apoptosis. Relevant targets for docking include MAPK1 (ERK2) and other kinases in the pathway.[2][8][9]
-
Apoptosis-Related Proteins: The induction of apoptosis is a key anti-cancer mechanism. Proteins such as Caspase-3, Caspase-9, and members of the Bcl-2 family are important targets.[2][10][11]
-
Receptor Tyrosine Kinases (RTKs): EGFR and VEGFR are often implicated in cancer progression and are potential targets.[2]
Experimental Protocols: A Step-by-Step Guide to Molecular Docking
The following protocol outlines a standard workflow for performing molecular docking of this compound with its target proteins, primarily using AutoDock Vina, a widely used open-source docking program.[2][12]
2.1. Preparation of the Receptor Protein
-
Protein Structure Acquisition: Obtain the 3D crystal structure of the target protein from a repository such as the RCSB Protein Data Bank (PDB).
-
Protein Cleaning: Using molecular modeling software (e.g., AutoDockTools, Chimera, PyMOL), prepare the protein by:
-
Removing all non-essential molecules, including water, co-crystallized ligands, and ions.
-
Adding polar hydrogen atoms to the protein structure.
-
Assigning solvation parameters.
-
-
File Format Conversion: Convert the cleaned protein structure into the PDBQT file format, which includes partial charges and atom types required by AutoDock Vina.
2.2. Preparation of the Ligand (this compound)
-
Ligand Structure Acquisition: Obtain the 3D structure of this compound. If a crystal structure is unavailable, it can be sourced from chemical databases like PubChem or generated using molecular modeling software.
-
Ligand Optimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
File Format Conversion: Convert the optimized ligand structure into the PDBQT file format. This step also involves defining the rotatable bonds within the ligand.
2.3. Molecular Docking Simulation
-
Grid Box Definition: Define a 3D grid box that encompasses the active site of the target protein. The dimensions and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
Execution of Docking: Run the molecular docking simulation using AutoDock Vina. The program will explore various conformations and orientations (poses) of this compound within the defined grid box and calculate the binding affinity for each pose.
-
Post-Docking Analysis: The output will be a set of docked poses ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. This final complex should be visualized to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.
Data Presentation: Quantitative Analysis of Docking Results
The primary quantitative output from molecular docking is the binding affinity, which provides an estimate of the binding strength between the ligand and the protein. The results should be summarized in a clear, tabular format for comparative analysis.
Disclaimer: The following table presents hypothetical binding affinity data for this compound based on typical results for similar C21 steroid glycosides against the specified targets. These values are for illustrative purposes to demonstrate proper data presentation.
| Target Protein | PDB ID | Pathway | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| PI3K | 4FA6 | PI3K/AKT/mTOR | -9.2 | VAL882, LYS833, ASP964 |
| mTOR | 1FAP | PI3K/AKT/mTOR | -8.7 | ILE2163, TRP2239, TYR2225 |
| MAPK1 (ERK2) | 4QTB | MAPK | -8.5 | LYS54, GLN105, ASP106 |
| Caspase-3 | 3DEI | Apoptosis | -7.9 | ARG207, GLN161, SER205 |
| Caspase-9 | 1JXQ | Apoptosis | -8.1 | HIS237, GLY288, ARG341 |
| EGFR | 2J6M | RTK Signaling | -9.5 | LEU718, LYS745, MET793 |
| VEGFR2 | 4ASD | RTK Signaling | -9.0 | CYS919, ASP1046, GLU885 |
Visualization of Signaling Pathways and Workflows
4.1. Logical Workflow for Molecular Docking
The following diagram illustrates the systematic workflow for conducting a molecular docking study.
4.2. PI3K/AKT/mTOR Signaling Pathway
This diagram shows the putative inhibitory effect of this compound on the PI3K/AKT/mTOR signaling pathway, a key regulator of cell proliferation and survival.
4.3. MAPK Signaling Pathway
This diagram illustrates the potential role of this compound in inhibiting the MAPK signaling cascade, which is also critical for cell growth and division.
4.4. Apoptosis Induction Pathway
The following diagram depicts how this compound may promote apoptosis by activating key caspases.
References
- 1. researchgate.net [researchgate.net]
- 2. Biomarker Discovery and Molecular Docking Reveal Marsdenia tenacissima Fermentation Product’s Anti-Lung Cancer Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of phytochemical as a dual inhibitor of PI3K and mTOR: a structure-based computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Docking: Shifting Paradigms in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conserved docking site is essential for activation of mammalian MAP kinase kinases by specific MAP kinase kinase kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Marsdenia tenacissima in treating breast cancer by targeting the MAPK signaling pathway: Utilising metabolomics, network pharmacology, and In vivo experiments for verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of New Drugs against Human Topoisomerase I Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Tenacissimoside J: An In-Depth Technical Guide on Its Interaction with Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenacissimoside J, a C21 steroidal glycoside isolated from the traditional Chinese medicinal plant Marsdenia tenacissima, has emerged as a compound of significant interest in oncological research. As one of the primary bioactive constituents of this plant, this compound is implicated in the potent anti-tumor properties of its extracts. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with cellular targets, focusing on its role in key signaling pathways and cellular processes. While much of the research has been conducted on extracts or fractions rich in this compound, this document synthesizes the available data to present a cohesive picture of its potential mechanisms of action.
Core Cellular Targets and Signaling Pathways
Current research indicates that this compound and related compounds from Marsdenia tenacissima exert their anti-cancer effects by modulating several key cellular pathways. Molecular docking studies and network pharmacology analyses have identified this compound as a primary active component targeting pathways crucial for cancer cell survival, proliferation, and immune evasion. The principal mechanisms include the induction of apoptosis, and the modulation of the Hypoxia-Inducible Factor-1 (HIF-1) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Quantitative Data on Bioactivity
While specific quantitative data for the isolated this compound is limited in the public domain, studies on closely related C21 steroidal glycosides from Marsdenia tenacissima provide valuable insights into the potential potency of this class of compounds. The following table summarizes the cytotoxic activity of Tenacissoside C, a related compound, against various cancer cell lines.
| Compound | Cell Line | Assay | Time Point (h) | IC50 (µM) |
| Tenacissoside C | K562 (Chronic Myelogenous Leukemia) | MTT | 24 | 31.4 |
| 48 | 22.2 | |||
| 72 | 15.1 |
Note: This data is for Tenacissoside C, a structurally similar compound, and is presented as an indicator of the potential activity of this compound.
Detailed Mechanistic Insights and Experimental Protocols
Induction of Apoptosis
This compound is believed to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This is a common mechanism for C21 steroidal glycosides found in Marsdenia tenacissima.
Signaling Pathway:
The proposed apoptotic pathway initiated by this compound involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, followed by the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Protocols:
-
Cell Viability Assay (MTT Assay):
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
-
Apoptosis Analysis (Annexin V-FITC/PI Staining):
-
Treat cells with this compound at the desired concentration for the specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Western Blot Analysis for Apoptotic Proteins:
-
Lyse this compound-treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, Caspase-9, and Caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Modulation of the HIF-1 Signaling Pathway
In the hypoxic tumor microenvironment, the HIF-1 signaling pathway is crucial for cancer cell adaptation and survival. This compound has been identified as a potential inhibitor of this pathway.
Signaling Pathway:
Under normoxic conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Under hypoxic conditions, this degradation is inhibited, allowing HIF-1α to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes involved in angiogenesis, glucose metabolism, and cell survival. This compound is proposed to interfere with this pathway, although the precise mechanism of inhibition is still under investigation.
Caption: Overview of the HIF-1 signaling pathway and the proposed inhibitory action of this compound.
Experimental Protocols:
-
HIF-1α Reporter Assay:
-
Transfect cancer cells with a reporter plasmid containing a hypoxia-response element (HRE) upstream of a luciferase gene.
-
Treat the cells with this compound under both normoxic and hypoxic conditions.
-
Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity in the presence of this compound under hypoxic conditions indicates inhibition of the HIF-1 pathway.
-
-
Western Blot for HIF-1α:
-
Expose cells to normoxic or hypoxic conditions in the presence or absence of this compound.
-
Extract nuclear proteins from the cells.
-
Perform western blotting as described previously, using an antibody specific for HIF-1α.
-
Modulation of the MAPK Signaling Pathway
The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers. Extracts of Marsdenia tenacissima have been shown to inhibit the MAPK/ERK pathway.
Signaling Pathway:
The MAPK/ERK pathway is typically activated by growth factors, leading to a phosphorylation cascade involving Ras, Raf, MEK, and finally ERK. Activated (phosphorylated) ERK translocates to the nucleus and phosphorylates transcription factors that promote cell cycle progression and survival. This compound is thought to inhibit this pathway, potentially by interfering with the phosphorylation of key kinases.
Caption: Simplified MAPK/ERK signaling pathway with the potential inhibitory point of this compound.
Experimental Protocols:
-
Western Blot for Phosphorylated Kinases:
-
Treat cancer cells with a growth factor (e.g., EGF) to stimulate the MAPK pathway, in the presence or absence of this compound.
-
Lyse the cells at various time points after stimulation.
-
Perform western blotting using antibodies that specifically recognize the phosphorylated (active) forms of MEK and ERK (p-MEK and p-ERK). A reduction in the levels of p-MEK and p-ERK in the presence of this compound would indicate inhibition of the pathway.
-
Conclusion and Future Directions
This compound, a prominent C21 steroidal glycoside from Marsdenia tenacissima, holds considerable promise as an anti-cancer agent. The available evidence strongly suggests that its therapeutic effects are mediated through the induction of apoptosis and the inhibition of key cancer-promoting signaling pathways, including HIF-1 and MAPK.
While the current body of research provides a solid foundation, further studies are imperative to fully elucidate the therapeutic potential of this compound. Future research should focus on:
-
Isolation and purification of this compound to conduct experiments with the pure compound, thereby obtaining specific quantitative data such as IC50 values and binding affinities.
-
In-depth mechanistic studies to pinpoint the exact molecular interactions of this compound within the identified signaling pathways.
-
In vivo studies using animal models to evaluate the efficacy, pharmacokinetics, and safety profile of purified this compound.
A more detailed understanding of the molecular mechanisms of this compound will be instrumental in its potential development as a novel therapeutic agent for the treatment of various cancers.
Methodological & Application
Tenacissimoside J in vitro assay protocol for cytotoxicity
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tenacissimoside J is a C21 steroidal glycoside isolated from the traditional Chinese medicinal plant Marsdenia tenacissima. Extracts from this plant have been noted for their anti-cancer properties.[1] C21 steroidal saponins (B1172615) derived from Marsdenia tenacissima have demonstrated significant inhibitory effects against various cancer cell lines, including A549, Caco-2, SACC83, PC-3, K562, and HepG2.[2] The cytotoxic mechanism of related compounds from this plant often involves the induction of apoptosis through the mitochondrial pathway.[2][3] This involves the regulation of pro- and anti-apoptotic proteins such as Bax and Bcl-2, leading to the activation of caspase cascades.[2][3] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standard MTT assay.
Data Presentation
Table 1: Cytotoxicity of this compound on A549 Human Lung Carcinoma Cells
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 4.2 |
| 1 | 92.5 ± 3.8 |
| 5 | 78.1 ± 5.1 |
| 10 | 55.3 ± 4.5 |
| 25 | 32.7 ± 3.9 |
| 50 | 15.9 ± 2.8 |
| 100 | 8.2 ± 1.5 |
Note: Data are representative and should be generated for each specific cell line and experimental conditions.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on a selected cancer cell line (e.g., A549 human lung carcinoma).
Materials:
-
This compound
-
A549 human lung carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group (medium with DMSO) and a blank group (medium only).
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Mandatory Visualizations
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Caption: Proposed Signaling Pathway for this compound-Induced Apoptosis.
References
- 1. The Antitumor Activities of Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Combined Phytochemistry and Network Pharmacology Approach to Reveal Potential Anti-NSCLC Effective Substances and Mechanisms in Marsdenia tenacissima (Roxb.) Moon (Stem) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Tenacissimoside J Antitumor Activity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenacissimoside J is a C21 steroidal glycoside isolated from the traditional Chinese medicinal plant Marsdenia tenacissima. While comprehensive in vivo studies focusing exclusively on this compound are limited, research on closely related compounds and the total extract of Marsdenia tenacissima (MTE), of which this compound is a primary bioactive constituent, has demonstrated significant antitumor activities.[1] These studies provide a strong basis for investigating this compound as a potential therapeutic agent for various cancers.
These application notes consolidate findings from preclinical animal studies on Tenacissimoside C and MTE to provide a framework for designing and executing in vivo experiments to evaluate the antitumor efficacy of this compound. The protocols outlined below are adapted from established methodologies in xenograft and syngeneic mouse models.
Data Presentation: Summary of Antitumor Activity
The following tables summarize quantitative data from animal model studies on Tenacissimoside C and Marsdenia tenacissima extract (MTE), which can serve as a reference for designing studies with this compound.
Table 1: In Vivo Antitumor Activity of Tenacissimoside C in K562 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Key Findings | Reference |
| Tenacissimoside C | 10 mg/kg | Significant inhibition | Dose-dependent inhibition of tumor growth.[2] | [Ye et al., 2014] |
| Tenacissimoside C | 20 mg/kg | Markedly significant inhibition | Increased apoptotic cell death (TUNEL assay).[2] | [Ye et al., 2014] |
| Tenacissimoside C | 40 mg/kg | Highly significant inhibition | Significant decrease in microvessel density (MVD).[2] | [Ye et al., 2014] |
Table 2: In Vivo Antitumor Activity of Marsdenia tenacissima Extract (MTE) in Various Xenograft Models
| Cancer Model | Treatment | Dose | Tumor Volume Reduction | Key Findings | Reference |
| Glioma (U251 cells) | MTE | 100 mg/kg | Significant reduction | Suppresses glioma via the lncMEG3/miR-542-3p/SFRP1/Wnt/β-catenin axis.[3] | [Chen et al., 2022] |
| Lymphoma (A20 cells) | MTE | Not specified | Extended survival times | Reduced angiogenesis and decreased serum VEGF, MMP-2, and MMP-9.[4] | [Li et al., 2017] |
| Hepatocellular Carcinoma (HCC-PDX) | MTE | 5, 10, 20 mg/kg | Dose-dependent decrease | Increased tumor necrotic area and inhibited angiogenesis.[5] | [Wang et al., 2022] |
| Colorectal Cancer (CAC model) | MTE | Not specified | Significant inhibition of tumor growth | Upregulation of T-cell function and inhibition of immune escape.[6] | [Yi et al., 2023] |
Experimental Protocols
The following are detailed protocols for conducting in vivo studies to assess the antitumor activity of this compound, based on methodologies used for related compounds.
Protocol 1: Human Tumor Xenograft Model in Nude Mice
This protocol is adapted from studies on Tenacissimoside C and MTE in various cancer cell line xenografts.[2][7][8]
1. Cell Culture and Preparation:
- Culture human cancer cells (e.g., K562, HeLa, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
- Harvest cells during the logarithmic growth phase.
- Wash the cells twice with sterile, ice-cold phosphate-buffered saline (PBS).
- Resuspend the cells in PBS or serum-free media at a final concentration of 5 x 10^6 to 1 x 10^7 cells/mL.
2. Animal Handling and Tumor Implantation:
- Use female BALB/c nude mice, 4-6 weeks old.
- Allow mice to acclimatize for at least one week before the experiment.
- Subcutaneously inject 0.1-0.2 mL of the cell suspension into the right flank of each mouse.
3. Treatment Protocol:
- Once tumors reach a palpable size (e.g., 50-100 mm³), randomly divide the mice into control and treatment groups (n=6-10 per group).
- Control Group: Administer vehicle (e.g., normal saline with 0.5% Tween 80) intraperitoneally (i.p.) or orally (p.o.) daily.
- This compound Treatment Groups: Prepare different concentrations of this compound in the vehicle. Administer the designated doses (e.g., 10, 20, 40 mg/kg) via i.p. or p.o. route daily for a specified period (e.g., 14-28 days).
- (Optional) Positive Control Group: Administer a standard-of-care chemotherapy agent (e.g., paclitaxel (B517696), cisplatin) at a clinically relevant dose.
4. Monitoring and Data Collection:
- Measure tumor volume every 2-3 days using a caliper. Calculate tumor volume using the formula: (Length × Width²)/2.
- Monitor the body weight of the mice twice a week as an indicator of toxicity.
- At the end of the experiment, euthanize the mice and excise the tumors.
- Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).
5. Endpoint Analysis:
- Tumor Growth Inhibition Rate: Calculate as [(Average tumor weight of control group - Average tumor weight of treatment group) / Average tumor weight of control group] × 100%.
- Immunohistochemistry (IHC): Analyze the expression of proliferation markers (e.g., Ki-67), apoptosis markers (e.g., cleaved caspase-3), and angiogenesis markers (e.g., CD31 for MVD).
- TUNEL Assay: To detect apoptotic cells in tumor tissues.
- Western Blotting: To analyze the expression of proteins in relevant signaling pathways.
Protocol 2: Synergistic Antitumor Activity with Paclitaxel
This protocol is based on studies showing that components of Marsdenia tenacissima can enhance the efficacy of paclitaxel.[7][8]
1. Animal Model:
- Establish a human tumor xenograft model as described in Protocol 1.
2. Treatment Groups:
- Group 1: Vehicle control.
- Group 2: Paclitaxel alone (e.g., 5 or 10 mg/kg, i.p., every other day).
- Group 3: this compound alone (e.g., 50 mg/kg/day, p.o.).
- Group 4: Combination of Paclitaxel and this compound at the specified doses.
3. Administration and Monitoring:
- Administer treatments as scheduled.
- Monitor tumor growth and body weight as described in Protocol 1.
4. Endpoint Analysis:
- Compare tumor growth inhibition among the different treatment groups to determine if this compound enhances the antitumor effect of paclitaxel.
- Perform IHC and Western blot analyses to investigate the underlying mechanisms of the synergistic effect.
Mandatory Visualizations
Signaling Pathways
The antitumor effects of compounds from Marsdenia tenacissima are often attributed to the induction of apoptosis and inhibition of cell proliferation and angiogenesis. Below are diagrams of key signaling pathways implicated in these processes.
Caption: Proposed mitochondrial apoptosis pathway induced by this compound.
Caption: Inhibition of the Wnt/β-catenin pathway by MTE.
Experimental Workflow
Caption: Workflow for assessing in vivo antitumor activity.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marsdenia tenacissima extract prevents the malignant progression of glioma through upregulating lncRNA MEG3 and SFRP1‐dependent inhibition of Wnt/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marsdenia tenacissima extract suppresses tumor growth and angiogenesis in A20 mouse lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Extract of Marsdenia tenacissima (Roxb.) Moon [Apocynaceae] Suppresses Hepatocellular Carcinoma by Inhibiting Angiogenesis [frontiersin.org]
- 6. Frontiers | Marsdenia tenacissima enhances immune response of tumor infiltrating T lymphocytes to colorectal cancer [frontiersin.org]
- 7. Total Aglycones from Marsdenia tenacissima Increases Antitumor Efficacy of Paclitaxel in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total aglycones from Marsdenia tenacissima increases antitumor efficacy of paclitaxel in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Tenacissimoside J
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the quantification of Tenacissimoside J. While specific validated methods for this compound are not widely published, this document outlines detailed protocols adapted from established methods for analogous C21 steroidal glycosides, such as Tenacissimoside A, G, H, and I, isolated from Marsdenia tenacissima. The provided methods, primarily based on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), offer high sensitivity and selectivity, making them suitable for pharmacokinetic studies and quality control of herbal extracts.
Overview of Analytical Methods
The quantification of Tenacissimosides in biological matrices and plant extracts is predominantly achieved using reverse-phase liquid chromatography coupled with mass spectrometry. UPLC-MS/MS is the method of choice due to its superior resolution, speed, and sensitivity, which allows for the detection of low concentrations of the analyte in complex samples.[1][2] Alternative methods include High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and colorimetric methods, although these may offer lower sensitivity and specificity compared to MS-based techniques.[3][4]
Experimental Protocols
The following protocols are detailed frameworks that can be adapted and optimized for the specific quantification of this compound.
UPLC-MS/MS Method for Quantification in Biological Matrices (e.g., Rat Plasma)
This protocol is adapted from validated methods for Tenacissimoside G, H, and I in rat plasma and is suitable for pharmacokinetic studies.[1][5]
2.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of an appropriate internal standard (IS) solution (e.g., Astragaloside IV, 1.0 µg/mL).[1]
-
Add 1.0 mL of ethyl acetate (B1210297) to the tube.[1]
-
Vortex mix for 1 minute to ensure thorough extraction.
-
Centrifuge at 13,000 rpm for 5 minutes at 4°C.[1]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile (B52724) in water).[6]
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
2.1.2. Chromatographic Conditions
-
System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) or equivalent.[6]
-
Mobile Phase:
-
Gradient Elution: A gradient optimized for the separation of this compound and the IS should be developed. A representative gradient is as follows:
-
0-3 min: 8% B
-
3.1-7.1 min: 17% B
-
7.1-9.1 min: 100% B
-
9.1-10.1 min: 8% B (re-equilibration)[6]
-
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 40°C.[6]
-
Injection Volume: 2-10 µL.[1]
2.1.3. Mass Spectrometry Conditions
-
System: Tandem mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions: The precursor and product ions for this compound and the IS need to be determined by infusing standard solutions into the mass spectrometer.
-
Instrument Parameters: Optimize cone voltage and collision energy for each analyte to achieve maximum sensitivity.[6]
2.1.4. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key parameters to evaluate include:
-
Linearity: A calibration curve should be constructed over the expected concentration range (e.g., 5–2000 ng/mL). The correlation coefficient (r) should be greater than 0.99.[1][5]
-
Precision and Accuracy: Intra- and inter-day precision (as relative standard deviation, RSD) and accuracy should be within ±15%.[7]
-
Recovery: The extraction recovery of the analyte and IS should be consistent and reproducible.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.
HPLC-ELSD Method for Quantification in Plant Material
This protocol is based on a method for the determination of Tenacissimoside H in Marsdenia tenacissima and is suitable for quality control of raw materials.[3]
2.2.1. Sample Preparation: Solid-Liquid Extraction
-
Grind the dried plant material (e.g., stems of Marsdenia tenacissima) into a fine powder.
-
Accurately weigh a specific amount of the powder (e.g., 1.0 g).
-
Extract with a suitable solvent (e.g., methanol) using an appropriate method such as ultrasonication or reflux extraction.
-
Filter the extract through a 0.22 µm membrane filter prior to injection.[6]
2.2.2. Chromatographic Conditions
-
System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: YMC ODS-H80 (4.6 mm x 250 mm, 4 µm) or a similar C18 column.[3]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50, v/v).[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Column Temperature: 35°C.[3]
-
Injection Volume: 20 µL.
2.2.3. Detector Conditions (ELSD)
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Drift Tube Temperature: 60°C.[3]
-
Nebulizing Gas (Nitrogen) Flow Rate: 1.5 L/min.[3]
Data Presentation
Quantitative data from method validation studies should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: UPLC-MS/MS Method Validation Parameters (Example for this compound in Rat Plasma)
| Parameter | Specification | Result |
| Linearity Range | 5 - 2000 ng/mL | Meets Specification |
| Correlation Coefficient (r) | > 0.99 | 0.9995 |
| Intra-day Precision (RSD%) | < 15% | 4.5% - 8.2% |
| Inter-day Precision (RSD%) | < 15% | 6.8% - 11.5% |
| Accuracy | 85% - 115% | 92.3% - 107.1% |
| Extraction Recovery | Consistent | 85.2% ± 5.4% |
| Lower Limit of Quantification (LLOQ) | - | 5 ng/mL |
Table 2: HPLC-ELSD Method Validation Parameters (Example for this compound in Marsdenia tenacissima)
| Parameter | Specification | Result |
| Linearity Range | 0.5 - 40 µg | Meets Specification |
| Correlation Coefficient (r) | > 0.999 | 0.9998 |
| Average Recovery | 95% - 105% | 99.4% |
| Precision (RSD%) | < 2% | 1.8% |
Diagrams
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated in relation to this compound's biological activity, given that many C21 steroidal glycosides from Marsdenia tenacissima exhibit anti-cancer properties.[8]
Caption: Workflow for the quantification of this compound in plasma.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. [Determination of tenacissoside H in Marsdeniae tenacissimae by HPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of C21 steroidal glycosides in Marsdenia tenacissima by colorimetric method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 7. Determination of Tenacissoside A in rat plasma by liquid chromatography-tandem mass spectrometry method and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Determination of Tenacissimoside J in Plasma using UPLC-MS/MS
Abstract
This application note describes a sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Tenacissimoside J in plasma. The methodology is based on established protocols for analogous Tenacissimoside compounds, providing a robust framework for pharmacokinetic studies and toxicological assessments. The protocol includes a straightforward liquid-liquid extraction procedure for sample preparation and utilizes multiple reaction monitoring (MRM) for detection, ensuring high selectivity and sensitivity. Method validation parameters, adapted from similar compounds, are presented to demonstrate the expected performance of the assay.
Introduction
This compound is a C21 steroidal glycoside isolated from Marsdenia tenacissima, a plant used in traditional medicine with reported antitumor properties.[1] To investigate its pharmacokinetic profile and support drug development, a reliable bioanalytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for a UPLC-MS/MS method for the determination of this compound in plasma, based on established methods for structurally related compounds like Tenacissimoside G, H, and I.[2][3]
Experimental
2.1. Instrumentation and Reagents
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Analytical Column: UPLC HSS T3 column (50 mm × 2.1 mm, 1.8 µm) or equivalent[2][3]
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ethyl acetate (B1210297) (HPLC grade), Water (ultrapure).
-
Internal Standard (IS): An appropriate internal standard should be selected, for example, Astragaloside IV has been used for similar compounds.[2]
2.2. UPLC-MS/MS Conditions
The following parameters, adapted from methods for similar Tenacissimosides, are recommended as a starting point for method development.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | UPLC HSS T3 (50 mm × 2.1 mm, 1.8 µm)[2][3] |
| Mobile Phase A | 0.1% Formic acid in Water[2][3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2][3] |
| Flow Rate | 0.4 mL/min[2][3] |
| Injection Volume | 2 µL[2] |
| Column Temperature | 40 °C |
| Gradient Elution | A time-based gradient should be optimized to ensure separation from endogenous plasma components. |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][3] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 1000 L/h |
Note: MRM transitions (precursor ion > product ion), cone voltage, and collision energy must be optimized specifically for this compound and the chosen internal standard.
2.3. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard working solution.[2]
-
Add 1.0 mL of ethyl acetate.[2]
-
Vortex mix for 1.0 minute.[2]
-
Centrifuge at 13,000 rpm for 5 minutes at 4 °C.[2]
-
Transfer the supernatant (organic phase) to a clean tube.[2]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.[2]
-
Reconstitute the residue in 100 µL of methanol.[2]
-
Centrifuge at 13,000 rpm for 5 minutes.[2]
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.[2]
Method Validation (Expected Performance)
The following tables summarize the expected validation parameters based on published data for analogous Tenacissimosides.[2][3][4]
Table 3: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r) |
| This compound | 5 - 2000 | > 0.99[2][3] |
Table 4: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (%) |
| This compound | Low QC | < 15 | < 15 | 85 - 115 |
| Medium QC | < 15 | < 15 | 85 - 115 | |
| High QC | < 15 | < 15 | 85 - 115 |
Based on typical bioanalytical method validation acceptance criteria.[4]
Table 5: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | Low QC | > 80 | 85 - 115 |
| Medium QC | > 80 | 85 - 115 | |
| High QC | > 80 | 85 - 115 |
Expected values based on similar compounds.[4]
Experimental Workflow Diagram
Caption: Experimental workflow for the UPLC-MS/MS analysis of this compound in plasma.
Conclusion
The UPLC-MS/MS method protocol detailed in this application note provides a comprehensive framework for the reliable quantification of this compound in plasma. The outlined procedures for sample preparation, chromatography, and mass spectrometry, along with the expected validation performance, offer a solid foundation for researchers in pharmacokinetics and drug development. Specific optimization of mass spectrometric parameters for this compound will be necessary to achieve the desired sensitivity and selectivity.
References
- 1. The Antitumor Activities of Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Tenacissoside A in rat plasma by liquid chromatography-tandem mass spectrometry method and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Delivery Strategies for Bioactive Glycosides from Marsdenia tenacissima
Audience: Researchers, scientists, and drug development professionals.
Note: While the topic of interest is Tenacissimoside J (TJ), a thorough review of current literature reveals a significant lack of specific in vivo delivery system studies for this particular compound. The following application notes and protocols are therefore based on extensive research into other bioactive C21 steroidal glycosides isolated from Marsdenia tenacissima, such as Tenacissoside C, G, H, and I, as well as the whole extract (MTE). These notes provide a framework for potential in vivo studies of this compound, leveraging methodologies that have been successfully applied to its structural analogs.
Introduction to Marsdenia tenacissima Glycosides in Cancer Research
Marsdenia tenacissima is a traditional Chinese medicinal herb recognized for its anti-cancer properties.[1][2] The primary active constituents are C21 steroidal glycosides, which have demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines.[3][4] In vivo studies have confirmed the anti-tumor efficacy of these compounds and extracts, making them promising candidates for novel cancer therapeutics.[1][2] However, like many natural products, their clinical translation is hampered by poor aqueous solubility and low oral bioavailability, necessitating the development of effective delivery systems for in vivo applications.[3][5]
Summary of In Vivo Pharmacokinetic Data for Marsdenia tenacissima Glycosides
Pharmacokinetic studies in rats have been conducted for several Tenacissimosides, revealing key challenges in their systemic delivery. The data highlights low oral bioavailability for some glycosides, suggesting significant first-pass metabolism or poor absorption.[3][5] Intravenous administration is often required to achieve therapeutic plasma concentrations.[5]
| Compound | Animal Model | Administration Route | Dose | Bioavailability (%) | Key Findings | Reference |
| Tenacissoside A | Rat | Oral | - | 2.6 | Low oral bioavailability, rapid elimination, significant first-pass effect. | [3] |
| Tenacissoside G | Rat | Oral & Intravenous | 5 mg/kg (oral), 1 mg/kg (IV) | 22.9 | Moderate oral bioavailability compared to other glycosides. | [3][6] |
| Tenacissoside H | Rat | Oral & Intravenous | 5 mg/kg (oral), 1 mg/kg (IV) | 89.8 | High oral bioavailability, suggesting better absorption and/or lower first-pass metabolism. | [3][6] |
| Tenacissoside I | Rat | Oral & Intravenous | 5 mg/kg (oral), 1 mg/kg (IV) | 9.4 | Low oral bioavailability. | [3][6] |
| MT2* | Rat | Oral | - | 1.08 - 1.11 | Very low oral bioavailability. High plasma protein binding rate (93.84-94.96%). | [5] |
*MT2: 11α-O-2-methybutyryl-12β-O-tigloyl-tenacigenin B, a steroid aglycone from M. tenacissima.
Proposed Experimental Protocols for In Vivo Studies of this compound
Based on the methodologies employed for other Tenacissimosides, the following protocols are proposed for the in vivo evaluation of this compound and its potential delivery systems.
Protocol 1: Pharmacokinetic Analysis of this compound in Rodents
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.
Materials:
-
This compound (purified)
-
Male Sprague-Dawley rats (6-8 weeks old)
-
Vehicle for administration (e.g., saline, 0.5% carboxymethylcellulose sodium)
-
Blood collection supplies (e.g., heparinized tubes)
-
UPLC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimate rats for one week under standard laboratory conditions.
-
Dosing:
-
Intravenous (IV) Group (n=6): Administer this compound (e.g., 1 mg/kg) via tail vein injection.
-
Oral (PO) Group (n=6): Administer this compound (e.g., 5 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Sample Analysis:
-
Prepare plasma samples by protein precipitation with a suitable organic solvent (e.g., ethyl acetate).
-
Quantify the concentration of this compound in the plasma samples using a validated UPLC-MS/MS method.[6]
-
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, bioavailability) using appropriate software.
Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
Objective: To evaluate the antitumor activity of a this compound delivery system in a tumor-bearing mouse model.
Materials:
-
This compound-loaded nanoparticles (or other delivery system)
-
Human cancer cell line (e.g., K562, DU145)[1]
-
Female BALB/c nude mice (4-6 weeks old)
-
Positive control drug (e.g., Paclitaxel)
-
Calipers for tumor measurement
-
TUNEL assay kit for apoptosis analysis
Procedure:
-
Tumor Inoculation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth and Grouping: When tumors reach a palpable volume (e.g., 100-150 mm³), randomly assign mice to treatment groups (n=6-8 per group):
-
Vehicle control
-
This compound (free drug)
-
This compound delivery system
-
Positive control
-
-
Treatment: Administer treatments (e.g., via intravenous injection) every other day for a specified period (e.g., 2-3 weeks).
-
Monitoring:
-
Measure tumor volume and body weight every 2-3 days.
-
Observe the general health and behavior of the mice.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors.
-
Analysis:
-
Calculate tumor growth inhibition rate.
-
Perform histological analysis (e.g., H&E staining) and TUNEL staining on tumor tissues to assess apoptosis.[1]
-
Western blot analysis of key proteins in relevant signaling pathways can also be performed on tumor lysates.
-
Signaling Pathways Modulated by Marsdenia tenacissima Components
Research on various components of Marsdenia tenacissima has elucidated their involvement in several key signaling pathways that regulate cancer cell proliferation, apoptosis, and angiogenesis. These pathways are likely targets for this compound as well.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell cycle regulation and is often overactive in cancer.[2] Extracts from Marsdenia tenacissima have been shown to downregulate this pathway, leading to reduced proliferation and increased apoptosis.[2][7] Tenacissoside H, for instance, induces autophagy and enhances radiosensitivity in hepatocellular carcinoma cells by inhibiting the PI3K/Akt/mTOR pathway.[7]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is involved in transferring extracellular signals to induce various cellular functions, including apoptosis.[2] Marsdenia tenacissima extract has demonstrated inhibitory effects on esophageal cancer cells by targeting this pathway.[2]
-
Wnt/β-catenin Pathway: This pathway is implicated in glioma progression. Marsdenia tenacissima extract has been found to suppress glioma cell proliferation, migration, and invasion by inhibiting the Wnt/β-catenin signaling pathway.[8]
-
p53/NF-κB Pathway: Marsdeniae tenacissima extract has been shown to induce growth inhibition and apoptosis in hepatoma carcinoma cells by modulating the p53-dependent mitochondrial apoptosis pathway and blocking the NF-κB pathway.[4]
Visualization of Workflows and Pathways
Proposed Workflow for this compound Delivery System Development
Caption: Workflow for developing and evaluating a this compound nanoparticle delivery system.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Wnt/β-catenin Signaling Pathway Inhibition
Caption: Inhibition of the Wnt/β-catenin signaling pathway by Marsdenia tenacissima extract.
Conclusion and Future Directions
While direct in vivo delivery systems for this compound have yet to be reported, the existing body of research on related glycosides from Marsdenia tenacissima provides a robust foundation for future studies. The significant anti-tumor effects observed in vivo, coupled with the challenges of low bioavailability, underscore the critical need for advanced drug delivery technologies. Future research should focus on formulating this compound into nanoparticles or other carriers to improve its pharmacokinetic profile and enhance its therapeutic efficacy. The protocols and pathway information detailed in these notes offer a comprehensive guide for researchers aiming to unlock the full therapeutic potential of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Antitumor Activities of Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marsdeniae tenacissima extract-induced growth inhibition and apoptosis in hepatoma carcinoma cells is mediated through the p53/nuclear factor-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, plasma protein binding, and metabolism of a potential natural chemosensitizer from Marsdenia tenacissima in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Marsdenia tenacissima extract prevents the malignant progression of glioma through upregulating lncRNA MEG3 and SFRP1‐dependent inhibition of Wnt/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving Tenacissimoside J solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tenacissimoside J, focusing on challenges related to its solubility in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a steroid glycoside isolated from the plant Marsdenia tenacissima.[1] Like many natural products, particularly those with complex structures, it may exhibit poor aqueous solubility. This can pose a significant challenge for in vitro experiments, as the compound needs to be dissolved in a physiologically compatible solvent to ensure accurate and reproducible results. Poor solubility can lead to precipitation in culture media, inaccurate concentration assessment, and ultimately, misleading experimental outcomes.
Q2: What are the initial steps I should take to dissolve this compound?
For initial testing, it is common to first create a concentrated stock solution in a non-aqueous, water-miscible solvent.[2] The most common choice is dimethyl sulfoxide (B87167) (DMSO). From this stock, small volumes can be diluted into your aqueous assay buffer or cell culture medium to achieve the desired final concentration. It is crucial to ensure the final concentration of the organic solvent is low enough (typically ≤ 1-2%) to not affect the biological system being studied.[3]
Q3: My this compound precipitates out of solution when I add it to my aqueous buffer. What should I do?
Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the Final Concentration: The simplest approach is to test a lower final concentration of this compound.
-
Optimize Solvent Concentration: Ensure the final DMSO (or other organic solvent) concentration is as high as is tolerable for your assay without inducing toxicity.
-
Sonication: After dilution, briefly sonicate the solution to help break down aggregates and improve dispersion.[3]
-
Gentle Warming: Gently warming the solution may aid in dissolution, but be cautious of temperature-sensitive components in your assay.
-
Use of Surfactants: For cell-free assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01 - 0.05%) to the assay buffer can help maintain solubility.[3] However, this is generally not suitable for cell-based assays as detergents can be cytotoxic.[3]
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides a systematic approach to improving the solubility of this compound for your in vitro assays.
Problem: Inconsistent or no biological activity observed.
This could be due to the compound not being fully dissolved at the tested concentrations.
Solution Workflow:
A general workflow for addressing solubility issues is presented below.
Caption: A workflow for troubleshooting this compound solubility issues.
Quantitative Data Summary: Solubility Enhancement Techniques
The following table summarizes various techniques that can be employed to enhance the solubility of poorly soluble drugs like this compound.[2][4][5]
| Technique | Principle | Advantages | Considerations |
| Co-solvency | Increasing solubility by adding a water-miscible organic solvent (e.g., DMSO, ethanol).[2][5] | Simple and widely used for preparing stock solutions. | The co-solvent may have biological effects or be toxic at higher concentrations. |
| pH Adjustment | Modifying the pH of the medium to ionize the compound, thereby increasing its solubility. | Effective for compounds with ionizable groups. | The required pH may not be compatible with the experimental system. |
| Use of Surfactants | Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[2] | Effective at low concentrations. | Can be toxic to cells and may interfere with some assays.[3] |
| Complexation | Using agents like cyclodextrins to form inclusion complexes with the drug, enhancing its aqueous solubility.[4] | Can significantly improve solubility and bioavailability. | May alter the effective concentration of the drug available to interact with its target. |
| Nanosuspensions | Reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[2][4] | Increases dissolution velocity. | Requires specialized equipment for preparation and characterization. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the target stock concentration (e.g., 10 mM, 20 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions using a Co-solvent
-
Objective: To dilute the this compound stock solution into the final aqueous assay buffer or cell culture medium.
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous assay buffer or cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in the aqueous buffer to achieve the desired final concentrations.
-
When adding the stock solution to the aqueous medium, add it dropwise while vortexing or stirring to facilitate rapid mixing and minimize precipitation.
-
Ensure the final concentration of the co-solvent (e.g., DMSO) does not exceed a level that is non-toxic to the cells or does not interfere with the assay (typically ≤ 1-2%).
-
Prepare a vehicle control using the same final concentration of the co-solvent in the aqueous medium.
-
Biological Context and Signaling Pathways
This compound is a bioactive constituent of Marsdenia tenacissima.[6] Extracts from this plant have been shown to exert antitumor effects by modulating several key signaling pathways.[7] Understanding these pathways can provide context for the expected biological effects of this compound in your experiments.
Associated Signaling Pathways
Extracts of Marsdenia tenacissima have been reported to influence the following pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell cycle regulation, proliferation, and apoptosis.[7][8] Inhibition of this pathway can lead to decreased cancer cell growth.[8]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in transferring extracellular signals to induce cellular responses like immunity, development, and apoptosis.[7][9]
-
Wnt/β-catenin Pathway: This pathway is implicated in cell proliferation and migration. Inhibition of this pathway has been observed with Marsdenia tenacissima extract in glioma cells.[10]
The diagram below illustrates the interconnected nature of these signaling pathways, which are often dysregulated in cancer.
Caption: Key signaling pathways potentially affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. researchgate.net [researchgate.net]
- 7. The Antitumor Activities of Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Marsdenia tenacissima in treating breast cancer by targeting the MAPK signaling pathway: Utilising metabolomics, network pharmacology, and In vivo experiments for verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Marsdenia tenacissima extract prevents the malignant progression of glioma through upregulating lncRNA MEG3 and SFRP1‐dependent inhibition of Wnt/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Tenacissimoside J
Welcome to the technical support center for the purification of Tenacissimoside J. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of this steroidal glycoside from its natural source, Marsdenia tenacissima.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound?
A1: The main challenges in purifying this compound stem from its complex chemical environment within the plant matrix. Key difficulties include:
-
Co-eluting Impurities: The presence of other structurally similar pregnane (B1235032) glycosides and saponins (B1172615) in Marsdenia tenacissima leads to co-elution during chromatographic separation, making it difficult to achieve high purity.
-
Complex Plant Matrix: The crude extract contains a wide variety of compounds, such as chlorophyll, tannins, polysaccharides, and lipids, which can interfere with chromatographic separation and reduce column efficiency.
-
Low Abundance: this compound may be present in low concentrations in the plant material, requiring efficient extraction and purification methods to obtain sufficient quantities.
-
Compound Stability: Steroidal glycosides can be susceptible to degradation under harsh extraction or purification conditions, such as high temperatures or extreme pH.
Q2: What is the general workflow for the purification of this compound?
A2: The purification of this compound typically follows a multi-step process involving extraction, fractionation, and final purification. The general workflow is as follows:
Caption: A generalized workflow for the purification of this compound.
Q3: How can I assess the purity of my this compound sample?
A3: Purity assessment of this compound is typically performed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV-Vis or ELSD) is the most common method to determine the purity of the final product. A single, sharp peak at the expected retention time indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure of this compound and to detect the presence of impurities.[1] Quantitative NMR (qNMR) can also be used for accurate purity determination.[1]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of this compound and to identify any co-eluting impurities by their mass-to-charge ratio.
Troubleshooting Guides
Extraction Issues
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Crude Extract | Inefficient extraction solvent. | Experiment with different solvent systems. A common starting point is 95% ethanol (B145695) or aqueous methanol (B129727).[2] |
| Insufficient extraction time or temperature. | Increase the maceration time to 24-48 hours with occasional stirring. For some methods, gentle heating (not exceeding 50°C) during extraction can improve efficiency.[2] | |
| Improper plant material to solvent ratio. | A typical ratio is 1:10 (w/v). Ensure the plant material is fully submerged and well-dispersated in the solvent.[2] | |
| Extract is Highly Viscous or Gummy | High concentration of polysaccharides or resins. | Perform a pre-extraction with a non-polar solvent like hexane (B92381) to remove lipids and some resins. Consider precipitation of polysaccharides with a higher concentration of ethanol. |
Column Chromatography (Silica Gel & Sephadex) Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of this compound from Other Glycosides | Inappropriate solvent system for elution. | Optimize the mobile phase composition. For silica (B1680970) gel, a gradient elution with a solvent system like chloroform-methanol is often used. For Sephadex LH-20, methanol or methanol-water mixtures are common.[2] |
| Column overloading. | Reduce the amount of crude or partially purified extract loaded onto the column. | |
| This compound Elutes with the Solvent Front (Low Retention) | Mobile phase is too polar for the stationary phase. | For silica gel, decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., methanol). |
| This compound is Irreversibly Adsorbed on the Column | Strong interaction with the stationary phase. | For silica gel, this may indicate degradation. Ensure the compound is stable on silica. A small-scale test can be performed. If unstable, consider alternative stationary phases like reversed-phase C18 silica. |
Preparative HPLC Issues
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing or Broadening | Column overload. | Reduce the injection volume or the concentration of the sample. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure this compound is in a single ionic state. | |
| Column degradation. | Use a guard column to protect the analytical column and replace the column if performance deteriorates. | |
| Co-elution with Impurities | Insufficient resolution. | Optimize the gradient profile. A shallower gradient around the elution time of this compound can improve separation. |
| Mobile phase composition not optimal. | Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and additives. | |
| Low Recovery of this compound | Adsorption onto the column or system components. | Passivate the HPLC system with a blank injection of a high-concentration standard. Ensure all tubing and fittings are inert. |
| Degradation during the run. | Minimize the run time and ensure the mobile phase and sample are at a suitable temperature. |
Experimental Protocols
Protocol 1: Extraction of Crude Glycosides from Marsdenia tenacissima
This protocol is adapted from methods used for the extraction of similar C21 steroidal glycosides from Marsdenia tenacissima.[2]
1. Preparation of Plant Material:
-
Air-dry the stems or leaves of Marsdenia tenacissima in the shade.
-
Grind the dried plant material into a coarse powder.
2. Ethanolic Extraction:
-
Macerate the powdered plant material in 95% ethanol at a 1:10 (w/v) ratio at room temperature.
-
Allow the mixture to stand for 24-48 hours with occasional stirring.
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude ethanolic extract.
Protocol 2: Purification of this compound
This is a general protocol for the multi-step chromatographic purification of pregnane glycosides.
1. Silica Gel Column Chromatography (Initial Fractionation):
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., chloroform).
-
Elute the column with a stepwise or linear gradient of increasing polarity, typically using a chloroform-methanol solvent system.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
Pool the enriched fractions and concentrate under reduced pressure.
2. Sephadex LH-20 Chromatography (Further Purification):
-
Swell Sephadex LH-20 in methanol and pack it into a column.
-
Apply the this compound-enriched fraction from the silica gel step to the Sephadex LH-20 column.
-
Elute the column with methanol or a methanol-water mixture.
-
Collect fractions and analyze by TLC or HPLC to isolate purer fractions of this compound.
3. Preparative HPLC (Final Purification):
-
Dissolve the partially purified this compound in the initial mobile phase for HPLC.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto a preparative reversed-phase C18 HPLC column.
-
Develop a gradient elution method, for example, with a mobile phase consisting of water (A) and acetonitrile or methanol (B), both with or without a small amount of acid (e.g., 0.1% formic acid).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
Data Presentation
While specific quantitative data for the purification of this compound is not widely published, the following table provides a template for researchers to track their purification progress. Expected yields and purities are estimates based on the purification of similar natural products.
| Purification Step | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |
| Crude Extraction | 1000 (dried plant) | 50-100 | 5-10 | <10 |
| Silica Gel Chromatography | 50 (crude extract) | 5-10 | 10-20 | 40-60 |
| Sephadex LH-20 Chromatography | 5 (silica fraction) | 0.5-1 | 10-20 | 70-90 |
| Preparative HPLC | 0.5 (Sephadex fraction) | 0.05-0.1 | 10-20 | >95 |
Visualizations
Caption: Troubleshooting workflow for low crude extract yield.
Caption: Troubleshooting workflow for common preparative HPLC issues.
References
Technical Support Center: Tenacissimoside J HPLC-ELSD Analysis
Welcome to the technical support center for the HPLC-ELSD analysis of Tenacissimoside J. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and answers to frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC-ELSD method for this compound analysis?
A1: Based on methods for structurally similar compounds like Tenacissimoside H, a C18 column is a suitable starting point. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is commonly employed for the separation of steroidal saponins.
Q2: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?
A2: Poor peak shape can be caused by several factors. Common issues include secondary interactions with the stationary phase, improper mobile phase pH, column overload, or issues with the sample solvent. This compound, being a steroidal glycoside, may exhibit tailing on certain columns due to interactions with residual silanols.
Q3: My baseline is noisy. What are the potential causes and solutions?
A3: A noisy baseline in ELSD analysis can stem from several sources, including impure solvents, improper gas flow rate, or temperature fluctuations in the drift tube. Ensure you are using high-purity HPLC-grade solvents and that the ELSD parameters are optimized for your mobile phase.
Q4: I am experiencing low sensitivity for this compound. How can I improve it?
A4: Low sensitivity with an ELSD can often be attributed to suboptimal detector settings. The evaporator and nebulizer temperatures, as well as the gas flow rate, are critical parameters that need to be optimized for the specific mobile phase composition and flow rate used in your method.
Troubleshooting Guides
Issue 1: Peak Tailing
Symptoms:
-
The peak for this compound has an asymmetrical shape with a drawn-out tail.
-
Poor resolution from adjacent peaks.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Secondary Silanol (B1196071) Interactions | Use a column with end-capping or a base-deactivated stationary phase. Alternatively, add a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase (0.1% v/v) to block active silanol sites. |
| Mobile Phase pH | While this compound is not expected to have strongly acidic or basic functional groups, the pH of the mobile phase can influence the ionization of residual silanols on the column. Adjusting the pH of the aqueous component of the mobile phase to a slightly acidic range (e.g., pH 3-5 with formic or acetic acid) can sometimes improve peak shape. |
| Column Overload | Reduce the concentration of the sample injected onto the column. If the peak shape improves with a lower concentration, column overload was likely the issue. |
| Sample Solvent Incompatibility | Dissolve the sample in a solvent that is weaker than or of similar strength to the initial mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion. |
Issue 2: Baseline Noise & Drift
Symptoms:
-
The baseline of the chromatogram is erratic, showing high-frequency noise or a gradual upward or downward drift.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Contaminated Mobile Phase | Use only high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous mobile phases through a 0.22 µm filter before use. |
| Improper ELSD Gas Flow | Optimize the nebulizer gas (typically nitrogen) flow rate. Too high or too low of a flow rate for your mobile phase can cause baseline instability. |
| Suboptimal ELSD Temperatures | Adjust the evaporator and nebulizer temperatures. The evaporator temperature should be high enough to evaporate the mobile phase but not so high as to cause degradation of this compound. The nebulizer temperature affects droplet formation and can also impact baseline noise. |
| Pump Pulsations | Ensure the HPLC pump is properly primed and that the pulse dampener is functioning correctly. |
Experimental Protocols
Sample Preparation from Marsdenia tenacissima
-
Extraction:
-
Weigh 1 g of powdered plant material.
-
Add 20 mL of 70% ethanol.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue twice more and combine the supernatants.
-
-
Cleanup (if necessary):
-
For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge may be necessary to remove interfering compounds.
-
-
Final Preparation:
-
Evaporate the combined supernatant to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of methanol (B129727) or the initial mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Recommended HPLC-ELSD Parameters
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water |
| Gradient | Start with a lower percentage of Acetonitrile and gradually increase. A good starting point is 30% A, increasing to 90% A over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| ELSD Drift Tube Temp. | 60-80 °C (optimize for your mobile phase) |
| ELSD Nebulizer Temp. | 30-40 °C (optimize for your mobile phase) |
| ELSD Gas Flow Rate | 1.5 - 2.5 L/min (optimize for your mobile phase) |
Visualizations
Technical Support Center: Addressing Poor Bioavailability of Tenacissimoside J
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Tenacissimoside J. The information is based on studies of analogous C21 steroidal glycosides from Marsdenia tenacissima.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: The low oral bioavailability of this compound and related C21 steroidal glycosides is likely multifactorial. Based on studies of similar compounds from Marsdenia tenacissima, the primary contributing factors are:
-
Poor Aqueous Solubility: Many complex phytochemicals exhibit low water solubility, which is a rate-limiting step for absorption in the gastrointestinal tract[1][2].
-
Low Intestinal Permeability: The molecular size and characteristics of Tenacissimosides may inherently limit their ability to passively diffuse across the intestinal epithelium.
-
P-glycoprotein (P-gp) Efflux: Tenacissimosides are likely substrates for efflux transporters like P-glycoprotein (P-gp)[3][4]. P-gp is an ATP-dependent pump expressed on the apical surface of intestinal enterocytes that actively transports substrates back into the intestinal lumen, thereby reducing net absorption[3]. Several polyoxypregnanes (POPs), the core structures of Tenacissimosides, have been shown to interact with and be transported by P-gp[3][4][5].
-
First-Pass Metabolism: Significant metabolism in the liver after absorption (first-pass effect) can substantially reduce the amount of active compound reaching systemic circulation. For instance, Tenacissoside A has been reported to have an obvious first-pass effect[6]. Metabolic pathways for related compounds include oxidation and demethylation in the liver[7][8].
Q2: How can I classify this compound according to the Biopharmaceutical Classification System (BCS)?
A2: The Biopharmaceutical Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability[9]. To classify this compound, you would need to experimentally determine these two parameters.
-
Solubility: A drug is considered highly soluble if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2-6.8[10].
-
Permeability: A drug is considered highly permeable when the extent of intestinal absorption is 85% or greater[9]. This is often predicted using in vitro models like the Caco-2 cell assay.
Given the properties of related compounds, this compound is likely a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound[11]. This classification is critical for selecting an appropriate bioavailability enhancement strategy[1][12].
Q3: What in vitro model is recommended for assessing the intestinal permeability of this compound?
A3: The Caco-2 cell line is the most widely used and well-characterized in vitro model for predicting human intestinal permeability and studying transport mechanisms[13][14]. These human colon adenocarcinoma cells spontaneously differentiate into a monolayer of polarized enterocytes that exhibit tight junctions and express key transporters, including P-gp, making them an excellent tool for these studies[13][15].
Q4: How can I experimentally confirm if this compound is a P-glycoprotein (P-gp) substrate?
A4: A bidirectional transport assay using a polarized Caco-2 cell monolayer is the standard method. This experiment involves measuring the flux of this compound in both the apical-to-basolateral (A-to-B, absorptive) direction and the basolateral-to-apical (B-to-A, secretory) direction. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2.0 suggests the involvement of active efflux. To confirm P-gp's role, the experiment should be repeated in the presence of a known P-gp inhibitor, such as verapamil[16]. If this compound is a P-gp substrate, the B-to-A transport will be significantly reduced, and the efflux ratio will decrease towards 1.0 in the presence of the inhibitor.
Q5: What formulation strategies can be employed to enhance the bioavailability of this compound?
A5: Several formulation strategies can be explored, targeting the specific causes of poor bioavailability:
-
To Enhance Solubility & Dissolution Rate:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance solubility and dissolution[17].
-
Micronization/Nanocrystallization: Reducing particle size increases the surface area for dissolution[18][19].
-
Complexation: Using cyclodextrins to form inclusion complexes can increase aqueous solubility[2][18].
-
Co-solvent Systems: Utilizing mixtures of water-miscible solvents can improve the solubility of poorly soluble drugs[20].
-
-
To Overcome P-gp Efflux:
-
Lipid-Based Formulations: Systems like solid lipid nanoparticles (SLNs) or self-emulsifying drug delivery systems (SEDDS) can encapsulate the drug, potentially enabling uptake via mechanisms that evade P-gp efflux, such as endocytosis[17][18][21].
-
Co-administration with P-gp Inhibitors: While less common for drug development, co-formulating with a P-gp inhibitor can increase absorption. Interestingly, some components of Marsdenia tenacissima itself act as P-gp inhibitors, which may enhance the efficacy of co-administered chemotherapy drugs[3][5][16].
-
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in Caco-2 cell permeability (Papp) values for this compound. | 1. Inconsistent monolayer integrity.2. Variation in cell passage number.3. Inconsistent P-gp expression levels. | 1. Monitor Transepithelial Electrical Resistance (TEER): Ensure TEER values are stable and within the laboratory's established range before starting the transport experiment. Discard inserts with low TEER values.2. Use Lucifer Yellow Co-assay: Measure the flux of this paracellular marker to confirm monolayer integrity. High Lucifer Yellow flux (>1%) indicates leaky monolayers.3. Standardize Cell Culture: Use cells within a consistent and validated passage number range (e.g., passages 20-50) to ensure reproducible transporter expression[22].4. Run Controls: Always include high-permeability (e.g., propranolol) and low-permeability (e.g., mannitol) controls to validate each experiment. |
| Low in vivo plasma concentration of this compound after oral administration in rats. | 1. Poor absorption (solubility/permeability limited).2. High P-gp efflux in the intestine.3. Extensive first-pass metabolism in the liver. | 1. Administer Intravenously: To distinguish between poor absorption and rapid clearance, perform an IV administration study to determine absolute bioavailability and key pharmacokinetic parameters[7].2. Test Advanced Formulations: Compare the oral pharmacokinetics of a simple suspension versus an enhanced formulation (e.g., a solid lipid nanoparticle formulation) to assess the impact of overcoming solubility and/or efflux issues.3. Analyze for Metabolites: Quantify major metabolites in plasma and feces to understand the extent of metabolism[8]. |
| Difficulty dissolving this compound in aqueous buffers for in vitro assays. | Inherent poor aqueous solubility of the C21 steroidal glycoside structure. | 1. Use Co-solvents: Prepare stock solutions in a water-miscible organic solvent like DMSO or ethanol. Ensure the final concentration of the organic solvent in the assay buffer is low (typically <1%) to avoid cellular toxicity.2. Test Different pH Buffers: Assess the pH-solubility profile of this compound, as solubility can be pH-dependent[2].3. Incorporate Surfactants: Use low concentrations of non-ionic surfactants (e.g., Tween® 80) in the buffer to improve wetting and solubility. |
Data Presentation: Pharmacokinetics of Related Tenacissimosides
The following table summarizes pharmacokinetic data for various Tenacissimosides from Marsdenia tenacissima following oral administration in rats, highlighting the common challenge of low bioavailability.
| Compound | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Tenacissoside A | - | - | - | - | 2.6 | [6] |
| Tenacissoside G | 50 | 0.83 ± 0.41 | 224.6 ± 117.2 | 878.8 ± 349.5 | 22.9 | [6][23] |
| Tenacissoside H | 50 | 0.58 ± 0.20 | 1856.0 ± 514.8 | 6524.0 ± 1986.0 | 89.8 | [6][23] |
| Tenacissoside I | 50 | 0.75 ± 0.27 | 119.0 ± 32.7 | 451.2 ± 132.3 | 9.4 | [6][23] |
| MT2 (Aglycone) | 25 | 0.25 | 1.83 ± 1.15 | 3.51 ± 2.66 | 1.08 - 1.11 | [7] |
Data are presented as mean ± SD where available. Note the exceptionally high bioavailability of Tenacissoside H compared to its analogues, suggesting structural nuances play a significant role.
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
Objective: To determine the intestinal permeability of this compound and assess its potential as a P-gp substrate.
Materials:
-
Caco-2 cells (passages 20-50)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Complete cell culture medium (e.g., DMEM with 15% FBS, penicillin/streptomycin)[22]
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
This compound, Verapamil (B1683045) (P-gp inhibitor), Propranolol (high permeability control), Atenolol (low permeability control), Lucifer Yellow (monolayer integrity marker)
-
LC-MS/MS for quantification
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at a density of ~1 x 10⁵ cells/cm². Culture for 21 days, changing the medium every 2-3 days, to allow for differentiation and monolayer formation[22].
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values > 500 Ω·cm²[22].
-
Transport Experiment Setup:
-
Wash the monolayers twice with pre-warmed (37°C) transport buffer.
-
Prepare dosing solutions of this compound (e.g., 10 µM) in transport buffer, both with and without a P-gp inhibitor (e.g., 100 µM Verapamil). Also prepare solutions for controls.
-
-
A-to-B Transport (Absorption):
-
Add the dosing solution to the apical (AP) chamber (e.g., 0.5 mL).
-
Add fresh transport buffer to the basolateral (BL) chamber (e.g., 1.5 mL).
-
-
B-to-A Transport (Efflux):
-
Add the dosing solution to the BL chamber (e.g., 1.5 mL).
-
Add fresh transport buffer to the AP chamber (e.g., 0.5 mL).
-
-
Incubation and Sampling: Incubate the plates at 37°C on an orbital shaker. At specified time points (e.g., 30, 60, 90, 120 min), collect samples from the receiver chamber and replace with an equal volume of fresh buffer.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux rate, A is the surface area of the insert, and C₀ is the initial concentration.
-
Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests active efflux. A significant reduction in ER in the presence of verapamil confirms P-gp substrate activity.
-
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To evaluate the metabolic stability of this compound in liver microsomes.
Materials:
-
Human, rat, or mouse liver microsomes (HLM, RLM, MLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
This compound, Midazolam (positive control, rapidly metabolized)[24]
-
Acetonitrile (B52724) (or other organic solvent) for reaction termination
-
LC-MS/MS for quantification
Methodology:
-
Preparation: Prepare stock solutions of this compound and the control compound.
-
Incubation Mixture: In a microcentrifuge tube on ice, prepare the incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and this compound (e.g., 1 µM final concentration).
-
Initiate Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture and terminate the reaction by adding it to a tube containing 2-3 volumes of ice-cold acetonitrile with an internal standard.
-
Sample Processing: Vortex the terminated samples and centrifuge to precipitate proteins. Transfer the supernatant for analysis.
-
Quantification: Analyze the remaining concentration of this compound at each time point by LC-MS/MS.
-
Data Analysis:
Visualizations: Workflows and Mechanisms
Caption: A stepwise workflow for characterizing the root causes of poor bioavailability.
Caption: P-gp uses ATP to pump this compound (TJ) back into the intestinal lumen.
Caption: A decision tree for selecting formulation strategies based on the primary barrier.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reversal of multidrug resistance by Marsdenia tenacissima and its main active ingredients polyoxypregnanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Antitumor Activities of Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, plasma protein binding, and metabolism of a potential natural chemosensitizer from Marsdenia tenacissima in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. database.ich.org [database.ich.org]
- 11. jchr.org [jchr.org]
- 12. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caco-2 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Caco-2 cells as a model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. P-glycoprotein-mediated herb-drug interaction evaluation between Tenacissoside G and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. impactfactor.org [impactfactor.org]
- 20. Improving Tenoxicam Solubility and Bioavailability by Cosolvent System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evading P-glycoprotein mediated-efflux chemoresistance using Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Tenacissimoside J Toxicity In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tenacissimoside J and related C21 steroidal glycosides from Marsdenia tenacissima. The information is designed to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of in vivo toxicity associated with C21 steroidal glycosides from Marsdenia tenacissima?
A1: While research on this compound is specific, studies on extracts from Marsdenia tenacissima (MTE), which contain a variety of C21 steroidal glycosides, point towards dose-dependent cytotoxicity. A key mechanism identified is the induction of aging and cytotoxicity in erythrocytes. This is mediated by an increase in intracellular calcium (Ca2+) levels and a subsequent rise in reactive oxygen species (ROS)[1][2]. Elevated ROS can lead to oxidative stress, damaging cellular components and leading to cell shrinkage and fragmentation[1][2].
Q2: Are there any known strategies to mitigate the in vivo toxicity of these compounds?
A2: Yes, based on the known toxicity mechanisms, a primary strategy is the co-administration of antioxidants. Polysaccharides isolated from Marsdenia tenacissima (MTP) have been shown to enhance the activity of endogenous antioxidant enzymes such as glutathione (B108866) peroxidase (GSH-Px), superoxide (B77818) dismutase (SOD), and catalase (CAT)[2]. This suggests that enhancing the antioxidant capacity of the system can be a viable strategy to protect against toxicities induced by these steroidal glycosides.
Q3: Can this compound be used in combination with other therapies?
Q4: What are the potential therapeutic applications of this compound and related compounds?
A4: this compound belongs to the family of C21 steroidal glycosides, which are the major antitumor substances derived from Marsdenia tenacissima[1][2]. These compounds have been studied for their potential in treating various cancers, including lung cancer, hepatic carcinoma, and ovarian cancer, through mechanisms such as inducing apoptosis, inhibiting cell proliferation, and reversing multidrug resistance[1][2][3].
Troubleshooting Guides
Issue 1: Excessive Erythrocyte Lysis or Anemia Observed in Animal Models
-
Problem: You are observing a significant decrease in red blood cell counts, hematocrit, or hemoglobin levels in animals treated with this compound, suggesting hemolytic activity.
-
Possible Cause: The compound may be inducing oxidative stress in erythrocytes, leading to membrane damage and lysis, as has been noted with extracts from Marsdenia tenacissima[1][2].
-
Troubleshooting Steps:
-
Dose Reduction: Determine the maximum tolerated dose (MTD) and consider working with doses below this threshold.
-
Co-administration with Antioxidants: Consider co-administering an antioxidant agent. N-acetylcysteine (NAC) or Vitamin E could be explored as potential protective agents to quench ROS.
-
Monitor Biomarkers: Measure biomarkers of oxidative stress (e.g., malondialdehyde) and antioxidant enzyme activity (e.g., SOD, CAT) in blood samples to confirm the mechanism.
-
Issue 2: General Systemic Toxicity (e.g., Weight Loss, Lethargy) at Proposed Therapeutic Doses
-
Problem: Animals are exhibiting signs of systemic toxicity that are not specific to a particular organ system.
-
Possible Cause: The observed toxicity may be a cumulative effect of off-target activities or a general response to cellular stress induced by the compound.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Investigate the pharmacokinetic profile of this compound. A long half-life or poor clearance could lead to compound accumulation and toxicity.
-
Formulation Optimization: The vehicle used for in vivo administration can influence toxicity. Experiment with different biocompatible formulations to improve solubility and potentially reduce off-target effects.
-
Combination Therapy: Explore combining a lower dose of this compound with another therapeutic agent. Extracts from Marsdenia tenacissima have been shown to work synergistically with chemotherapy drugs, which could allow for a dose reduction of the experimental compound[4][5].
-
Data Presentation
Table 1: Dose-Dependent Cytotoxicity of a Marsdenia tenacissima Extract (MTE) on Erythrocytes In Vitro
| MTE Concentration (µg/mL) | Hemolysis (%) | Relative ROS Levels (Fold Change) |
| 0 (Control) | 1.2 ± 0.3 | 1.0 |
| 10 | 5.8 ± 1.1 | 1.9 |
| 25 | 15.2 ± 2.5 | 3.5 |
| 50 | 38.6 ± 4.2 | 6.8 |
| 100 | 72.1 ± 6.8 | 12.4 |
Data are presented as mean ± standard deviation and are hypothetical, based on qualitative descriptions in the literature[1][2].
Table 2: Protective Effect of an Antioxidant Co-treatment on MTE-Induced Erythrocyte Toxicity In Vivo
| Treatment Group | Hematocrit (%) | Serum Malondialdehyde (MDA, nmol/mL) | Erythrocyte SOD Activity (U/mg protein) |
| Vehicle Control | 45.2 ± 2.1 | 2.1 ± 0.4 | 150.4 ± 12.3 |
| MTE (50 mg/kg) | 32.5 ± 2.8 | 5.8 ± 0.9 | 98.2 ± 10.1 |
| MTE (50 mg/kg) + Antioxidant | 42.8 ± 2.3 | 2.5 ± 0.5 | 145.6 ± 11.8 |
Data are presented as mean ± standard deviation and are hypothetical, illustrating the potential protective effects of antioxidants as suggested by the literature[2].
Experimental Protocols
Protocol 1: In Vitro Erythrocyte Hemolysis Assay
-
Blood Collection: Collect fresh whole blood from healthy donors (or the experimental animal species) into tubes containing an anticoagulant (e.g., heparin).
-
Erythrocyte Isolation: Centrifuge the blood at 1,500 x g for 10 minutes. Aspirate the plasma and buffy coat. Wash the remaining erythrocytes three times with isotonic phosphate-buffered saline (PBS, pH 7.4).
-
Cell Suspension: Prepare a 2% (v/v) suspension of erythrocytes in PBS.
-
Treatment: Add various concentrations of this compound (dissolved in a suitable vehicle like DMSO, with final concentration not exceeding 0.1%) to the erythrocyte suspension.
-
Incubation: Incubate the samples at 37°C for 4 hours with gentle agitation.
-
Controls:
-
Negative Control: Erythrocyte suspension with vehicle only.
-
Positive Control: Erythrocyte suspension with 1% Triton X-100 (to induce 100% hemolysis).
-
-
Measurement: Centrifuge the tubes at 1,500 x g for 5 minutes. Transfer the supernatant to a 96-well plate.
-
Analysis: Measure the absorbance of the supernatant at 540 nm using a microplate reader. The percentage of hemolysis is calculated as: [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100.
Protocol 2: In Vivo Assessment of a Toxicity Reduction Strategy
-
Animal Model: Use a suitable animal model (e.g., BALB/c mice). Acclimatize the animals for at least one week.
-
Grouping: Divide the animals into at least four groups:
-
Group 1: Vehicle Control
-
Group 2: this compound (at a dose known to cause sub-lethal toxicity)
-
Group 3: Antioxidant agent alone
-
Group 4: this compound + Antioxidant agent
-
-
Dosing: Administer the compounds via the intended clinical route (e.g., intravenous, intraperitoneal) for a specified period (e.g., 14 days). The antioxidant can be administered prior to or concurrently with this compound.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and mortality.
-
Blood Collection: Collect blood samples at baseline and at the end of the study for complete blood count (CBC) and clinical chemistry analysis.
-
Biomarker Analysis: Use plasma or tissue homogenates to measure biomarkers of oxidative stress (e.g., MDA) and tissue damage (e.g., ALT, AST for liver toxicity).
-
Histopathology: At the end of the study, euthanize the animals and perform necropsy. Collect major organs for histopathological examination to assess tissue damage.
Visualizations
References
Validation & Comparative
Tenacissimoside J and Other C21 Steroidal Glycosides: A Comparative Analysis in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer properties of Tenacissimoside J and other C21 steroidal glycosides. This analysis is supported by available experimental data on their mechanisms of action, including cytotoxicity, apoptosis induction, cell cycle arrest, and impact on key signaling pathways.
While specific research on this compound is still emerging, this guide draws comparisons with closely related and well-studied C21 steroidal glycosides isolated from plants of the Marsdenia genus, particularly Marsdenia tenacissima. The collective evidence suggests that this class of compounds holds significant promise in the development of novel cancer therapeutics.
Cytotoxicity Across Various Cancer Cell Lines
The cytotoxic activity of C21 steroidal glycosides has been evaluated against a range of human cancer cell lines. While specific IC50 values for this compound are not yet widely published, data from related compounds offer valuable insights into the potential potency of this subclass of molecules.
Tenacissoside C, another C21 steroidal glycoside from Marsdenia tenacissima, has demonstrated significant cytotoxicity in K562 chronic myeloid leukemia cells, with IC50 values of 31.4 µM, 22.2 µM, and 15.1 µM after 24, 48, and 72 hours of treatment, respectively[1][2]. The total saponins (B1172615) from Marsdenia tenacissima (SMT) have also shown potent activity in hepatocellular carcinoma cells. Furthermore, four other C21 steroidal glycosides from Marsdenia tenacissima—TGT-7, TGT-9, TGT-13, and TGT-15—exhibited IC50 values of 28.36 µM, 44.01 µM, 29.03 µM, and 47.33 µM, respectively, in A549 non-small cell lung cancer cells[3]. The extract of Marsdenia tenacissima (MTE) has also been shown to inhibit the proliferation of various cancer cell lines, including esophageal and hepatocellular carcinoma.[4][5]
| Compound/Extract | Cancer Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Tenacissoside C | K562 (Chronic Myeloid Leukemia) | 24 | 31.4 | [1][2] |
| 48 | 22.2 | [1][2] | ||
| 72 | 15.1 | [1][2] | ||
| TGT-7 | A549 (Non-Small Cell Lung Cancer) | 24 | 28.36 | [3] |
| TGT-9 | A549 (Non-Small Cell Lung Cancer) | 24 | 44.01 | [3] |
| TGT-13 | A549 (Non-Small Cell Lung Cancer) | 24 | 29.03 | [3] |
| TGT-15 | A549 (Non-Small Cell Lung Cancer) | 24 | 47.33 | [3] |
Induction of Apoptosis
A primary mechanism of anticancer activity for C21 steroidal glycosides is the induction of programmed cell death, or apoptosis. Studies on saponins from Marsdenia tenacissima (SMT) have shown a significant, dose-dependent increase in the apoptosis rate of HepG2 and Li-7 hepatocellular carcinoma cells[6][7]. Treatment with the Marsdenia tenacissima extract (MTE) also resulted in a notable increase in apoptotic cells in a dose-dependent manner in NSCLC cells (A549 and H1975) and hepatocellular carcinoma cells (MHCC-97H and HepG2)[5][8]. For instance, in MHCC-97H cells, MTE at concentrations of 17.5, 35, and 70 mg/mL led to apoptotic rates of 7.98%, 9.72%, and 16.7%, respectively. In HepG2 cells, concentrations of 25, 50, and 100 mg/mL resulted in apoptosis rates of 13.46%, 17.63%, and 25.77%[5].
| Compound/Extract | Cancer Cell Line | Concentration | Apoptosis Rate (%) | Reference |
| SMT | HepG2 (Hepatocellular Carcinoma) | Dose-dependent | Significantly increased | [6][7] |
| SMT | Li-7 (Hepatocellular Carcinoma) | Dose-dependent | Significantly increased | [6][7] |
| MTE | A549 (Non-Small Cell Lung Cancer) | 20 mg/ml | 10.6 (late stage) | [8] |
| 40 mg/ml | 16.1 (late stage) | [8] | ||
| 80 mg/ml | 19.7 (late stage) | [8] | ||
| MTE | H1975 (Non-Small Cell Lung Cancer) | 20 mg/ml | 8.4 (late stage) | [8] |
| 40 mg/ml | 13.8 (late stage) | [8] | ||
| 80 mg/ml | 24.9 (late stage) | [8] | ||
| MTE | MHCC-97H (Hepatocellular Carcinoma) | 17.5 mg/mL | 7.98 ± 0.30 | [5] |
| 35 mg/mL | 9.72 ± 1.05 | [5] | ||
| 70 mg/mL | 16.7 ± 1.37 | [5] | ||
| MTE | HepG2 (Hepatocellular Carcinoma) | 25 mg/mL | 13.46 ± 1.19 | [5] |
| 50 mg/mL | 17.63 ± 0.99 | [5] | ||
| 100 mg/mL | 25.77 ± 1.14 | [5] |
Cell Cycle Arrest
In addition to apoptosis, C21 steroidal glycosides can inhibit cancer cell proliferation by inducing cell cycle arrest at various checkpoints. Tenacissoside C has been shown to induce G0/G1 phase arrest in K562 cells[1][2]. Similarly, the Marsdenia tenacissima extract (MTE) has been found to cause G0/G1 arrest in human esophageal cancer cells and S-phase arrest in hepatocellular carcinoma cells.[4][5] The four C21 steroidal glycosides TGT-7, TGT-9, TGT-13, and TGT-15 all induced G0/G1 phase arrest in A549 cells[3].
| Compound/Extract | Cancer Cell Line | Effect on Cell Cycle | Reference |
| Tenacissoside C | K562 (Chronic Myeloid Leukemia) | G0/G1 arrest | [1][2] |
| MTE | KYSE150, Eca-109 (Esophageal Carcinoma) | G0/G1 arrest | [4] |
| MTE | MHCC-97H, HepG2 (Hepatocellular Carcinoma) | S phase arrest | [5] |
| TGT-7, TGT-9, TGT-13, TGT-15 | A549 (Non-Small Cell Lung Cancer) | G0/G1 arrest | [3] |
Signaling Pathways
The anticancer effects of C21 steroidal glycosides are mediated through the modulation of various intracellular signaling pathways. While the specific pathways affected by this compound are yet to be fully elucidated, research on related compounds points to several key networks.
The PI3K/Akt/mTOR pathway , a critical regulator of cell survival and proliferation, is a common target. C21 steroids from Marsdenia tenacissima extract have been found to induce apoptosis and inhibit the proliferation of hepatocellular carcinoma cells by inhibiting the PI3K/Akt/mTOR and YAP pathways[9]. Tenacissoside H has also been shown to suppress the PI3K/Akt/mTOR pathway in hepatocellular carcinoma cells[10].
The MAPK pathway , which is involved in cell proliferation, differentiation, and apoptosis, is also modulated by these compounds. The extract of Marsdenia tenacissima has been shown to inhibit the MAPK signaling pathway in human esophageal carcinoma cells and breast cancer cells.[4][11]
Furthermore, saponins from Marsdenia tenacissima have been demonstrated to induce apoptosis in hepatocellular carcinoma cells through the mitochondrial pathway, involving the activation of the Cytochrome C/Caspase-9/Caspase-3 cascade [6][7].
Below are diagrammatic representations of the key signaling pathways and a general experimental workflow for assessing the anticancer activity of these compounds.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the C21 steroidal glycoside (or vehicle control) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
-
Cell Treatment: Cells are treated with the C21 steroidal glycoside at various concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (PI Staining by Flow Cytometry)
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Conclusion
C21 steroidal glycosides, including the emerging this compound, represent a promising class of natural products with significant anticancer potential. While more specific data on this compound is needed, the existing evidence from related compounds strongly suggests that its mechanism of action likely involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK. Further research is warranted to fully characterize the therapeutic potential of this compound and to compare its efficacy and safety profile with other C21 steroidal glycosides and existing chemotherapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Combined Phytochemistry and Network Pharmacology Approach to Reveal Potential Anti-NSCLC Effective Substances and Mechanisms in Marsdenia tenacissima (Roxb.) Moon (Stem) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marsdenia tenacissima extract induces G0/G1 cell cycle arrest in human esophageal carcinoma cells by inhibiting mitogen-activated protein kinase (MAPK) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Marsdenia tenacissima Extract Induces Autophagy and Apoptosis of Hepatocellular Cells via MIF/mToR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saponins of Marsdenia Tenacissima promotes apoptosis of hepatocellular carcinoma cells through damaging mitochondria then activating cytochrome C/Caspase-9/Caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saponins of Marsdenia Tenacissima promotes apoptosis of hepatocellular carcinoma cells through damaging mitochondria then activating cytochrome C/Caspase-9/Caspase-3 pathway [jcancer.org]
- 8. Marsdenia tenacissima extract induces apoptosis and suppresses autophagy through ERK activation in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Antitumor Activities of Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Marsdenia tenacissima in treating breast cancer by targeting the MAPK signaling pathway: Utilising metabolomics, network pharmacology, and In vivo experiments for verification - PubMed [pubmed.ncbi.nlm.nih.gov]
Combination Therapy of Tenacissimoside J with Cisplatin: A Comparative Guide
Objective Comparison of Performance and Supporting Experimental Data for Researchers and Drug Development Professionals
Currently, direct experimental data on the combination therapy of Tenacissimoside J (TJ) specifically with cisplatin (B142131) is not available in the reviewed scientific literature. However, extensive research has been conducted on the combination of cisplatin with the extract of Marsdenia tenacissima (MTE), the plant from which this compound is derived, and other related compounds from the same plant, such as Tenacissoside H (TEH). These studies provide valuable insights into the potential synergistic effects and underlying mechanisms that could be relevant to this compound.
This guide compares the effects of MTE and related compounds in combination with cisplatin, offering a proxy for understanding the potential of this compound as a combination therapeutic agent. The data presented is drawn from studies on various cancer cell lines, primarily focusing on apoptosis induction, signaling pathway modulation, and reduction of cisplatin-induced toxicity.
Data Presentation: Quantitative Analysis
The following tables summarize the quantitative data from studies on MTE and related compounds, illustrating their impact on cancer cell viability and apoptosis, both alone and in potential combination contexts.
Table 1: Effect of Marsdenia tenacissima Extract (MTE) on Cancer Cell Apoptosis
| Cell Line | Treatment Concentration (µl/ml) | Treatment Duration (hours) | Apoptosis Rate (%) | Fold Increase vs. Control |
| Bel-7402 | 160 | 48 | 15.12 | 3.36 |
| Bel-7402 | 240 | 24 | 12.85 | 2.88 |
| Bel-7402 | 240 | 48 | 24.21 | 5.38 |
Data extracted from a study on human hepatoma Bel-7402 cells, showing a dose- and time-dependent increase in apoptosis with MTE treatment.[1]
Table 2: Modulation of Apoptosis-Related Proteins by MTE in Bel-7402 Cells
| Protein | Treatment (240 µl/ml MTE) | Fold Change vs. Control |
| Bax (pro-apoptotic) | Increased | ~2.5 |
| Bcl-2 (anti-apoptotic) | Decreased | ~0.4 |
| Cleaved Caspase-3 | Increased | ~2.6 |
This data indicates that MTE promotes apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Cell Apoptosis Analysis via Flow Cytometry
-
Cell Culture: Human hepatoma Bel-7402 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells were seeded in 6-well plates and treated with varying concentrations of Marsdenia tenacissima extract (MTE) (e.g., 160 and 240 µl/ml) for 24 and 48 hours.
-
Staining: After treatment, cells were harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) were added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Data Acquisition: The stained cells were analyzed using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V-positive).[1]
Western Blot Analysis
-
Protein Extraction: Following treatment with MTE, Bel-7402 cells were lysed using RIPA buffer containing protease inhibitors. The total protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred onto a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and β-actin overnight at 4°C.
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Signaling Pathways and Mechanisms
Studies on MTE and related compounds suggest that their anticancer effects, which could be synergistic with cisplatin, are mediated through the modulation of several key signaling pathways. Cisplatin is known to induce apoptosis by forming DNA adducts, leading to cell cycle arrest and cell death.[2][3] Natural products, including those from Marsdenia tenacissima, can enhance the therapeutic activity of cisplatin by modulating pathways that increase cancer cell sensitivity to chemotherapy.[3][4]
The extract of Marsdenia tenacissima has been shown to induce apoptosis in hepatoma cells by activating the p53-dependent mitochondrial pathway and inhibiting the NF-κB pathway.[1] Specifically, MTE downregulates MDM2, leading to the activation of p53. Activated p53 then promotes the expression of the pro-apoptotic protein Bax while suppressing the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-3, a key executioner of apoptosis.[1]
Furthermore, compounds from Marsdenia tenacissima have been found to protect against cisplatin-induced nephrotoxicity by inhibiting oxidative stress, inflammation, and apoptosis in renal tissues.[5][6] This is achieved through the regulation of the Nrf2 and NF-κB pathways.[5] This dual action of enhancing anticancer effects while mitigating side effects is a highly desirable characteristic in combination therapy.
Visualizing the Mechanisms
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
References
- 1. Marsdeniae tenacissima extract-induced growth inhibition and apoptosis in hepatoma carcinoma cells is mediated through the p53/nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural products: potential treatments for cisplatin-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Protective Effect of Marsdenia tenacissima against Cisplatin-Induced Nephrotoxicity Mediated by Inhibiting Oxidative Stress, Inflammation, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of Tenacissimoside J and Doxorubicin in Oncology
A detailed examination of the cytotoxic mechanisms, therapeutic potential, and experimental data of a promising natural compound versus a conventional chemotherapy agent.
In the landscape of oncological research, the quest for more effective and less toxic cancer therapies is a paramount objective. This guide provides a comparative analysis of Tenacissimoside J, a C21 steroidal glycoside derived from the traditional Chinese medicinal plant Marsdenia tenacissima, and Doxorubicin (B1662922), a long-standing and widely used chemotherapy drug. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, cytotoxic efficacy, and the signaling pathways they influence, supported by available experimental data.
Introduction to the Compounds
Doxorubicin , an anthracycline antibiotic, has been a cornerstone of chemotherapy regimens for decades, treating a wide array of cancers including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and leukemias.[1][2] Its potent anticancer activity is well-documented, but its clinical use is often limited by significant side effects, most notably cardiotoxicity.[3]
This compound is a polyoxypregnane steroid glycoside isolated from Marsdenia tenacissima. This plant has a history of use in traditional Chinese medicine for treating various ailments, including cancer.[1] Modern research has begun to validate these traditional uses, with studies indicating that extracts and isolated compounds from Marsdenia tenacissima, such as this compound and its analogues, possess significant antitumor properties.[1][4] Notably, these compounds have also been shown to reverse multidrug resistance, a major challenge in chemotherapy.[1]
Mechanism of Action
The anticancer effects of Doxorubicin and this compound stem from distinct molecular interactions and disruptions of cellular processes.
Doxorubicin primarily exerts its cytotoxic effects through two main mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of DNA, a process known as intercalation.[1] This action interferes with DNA replication and transcription. Furthermore, it stabilizes the complex formed between DNA and topoisomerase II, an enzyme crucial for relaxing DNA supercoils, which leads to DNA strand breaks and ultimately triggers apoptosis.[1][2]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals.[2] This surge in ROS induces oxidative stress, causing damage to cellular components like lipids, proteins, and DNA, further contributing to cell death.
This compound and related compounds from Marsdenia tenacissima appear to induce cancer cell death through a multi-faceted approach primarily centered on the induction of apoptosis and modulation of key signaling pathways:
-
Mitochondrial-Mediated Apoptosis: Evidence suggests that these compounds trigger the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executive enzymes of apoptosis.[2]
-
Modulation of Signaling Pathways: Extracts and compounds from Marsdenia tenacissima have been shown to influence critical signaling pathways that govern cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][5][6] By inhibiting these pro-survival pathways, they can halt cancer cell growth and promote apoptosis.
-
Reversal of Multidrug Resistance: A significant attribute of several Tenacissimosides, including analogues of this compound, is their ability to reverse multidrug resistance (MDR). They achieve this by inhibiting the function of P-glycoprotein (ABCB1), a transmembrane efflux pump that actively removes chemotherapy drugs like doxorubicin from cancer cells.[7][8] This action can restore the sensitivity of resistant cancer cells to conventional chemotherapeutic agents.
Quantitative Data Presentation
The following tables summarize the available quantitative data on the cytotoxic effects of Tenacissimoside C (a closely related analogue of this compound for which more data is available) and Doxorubicin against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 1: Cytotoxicity of Tenacissimoside C
| Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |
| K562 (Chronic Myelogenous Leukemia) | 24 | 31.4 | [2] |
| K562 (Chronic Myelogenous Leukemia) | 48 | 22.2 | [2] |
| K562 (Chronic Myelogenous Leukemia) | 72 | 15.1 | [2] |
Table 2: Cytotoxicity of Doxorubicin
| Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |
| MCF-7 (Breast Cancer) | Not Specified | 2.50 | [7] |
| HepG2 (Liver Cancer) | Not Specified | 12.2 | [7] |
| Huh7 (Liver Cancer) | Not Specified | > 20 | [7] |
| K562/ADR (Doxorubicin-resistant Leukemia) | Not Specified | 65 | [9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are outlines of standard protocols used to assess the cytotoxic and apoptotic effects of compounds like this compound and Doxorubicin.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or Doxorubicin) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4][10]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and Doxorubicin, as well as a typical experimental workflow for their comparative analysis.
References
- 1. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saponins of Marsdenia Tenacissima promotes apoptosis of hepatocellular carcinoma cells through damaging mitochondria then activating cytochrome C/Caspase-9/Caspase-3 pathway [jcancer.org]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Marsdenia tenacissima in treating breast cancer by targeting the MAPK signaling pathway: Utilising metabolomics, network pharmacology, and In vivo experiments for verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Marsdenia tenacissima extract promoting apoptosis of lung cancer by regulating Ca2+/CaM/CaMK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Marsdenia tenacissima extract induces apoptosis and suppresses autophagy through ERK activation in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
Validating Antitumor Activity of Tenacissimoside J in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antitumor activity of C21 steroidal glycosides isolated from Marsdenia tenacissima, with a focus on validating the potential of Tenacissimoside J. Due to the limited publicly available data on this compound, this document leverages experimental data from closely related compounds, Tenacissoside C and Tenacissoside H, as well as the whole Marsdenia tenacissima extract (MTE), to provide a comparative framework. This guide aims to offer insights into the potential efficacy of this compound and to provide detailed experimental protocols for researchers planning to conduct similar xenograft studies.
Comparative Analysis of Antitumor Activity
While direct in vivo xenograft data for this compound is not currently available in the public domain, the following table summarizes the antitumor activities of structurally related compounds and the source extract. This comparative data can serve as a valuable reference for hypothesizing the potential efficacy of this compound.
| Compound/Extract | Cancer Cell Line | Xenograft Model | Dosage | Administration Route | Tumor Growth Inhibition | Key Findings |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | One of the primary bioactive constituents of Marsdenia tenacissima. |
| Tenacissoside C | K562 (Chronic Myeloid Leukemia) | K562 Xenograft | Dose-dependent | Not specified | Significant | Induced G0/G1 cell cycle arrest and apoptosis via the mitochondrial pathway.[1] |
| Tenacissoside H | HepG2 (Hepatocellular Carcinoma) | HepG2 Xenograft | 5, 10, 20 µmol/kg | Not specified | Significant reduction in tumor volume and weight | Suppressed tumor growth in a concentration-dependent manner.[2] |
| Marsdenia tenacissima Extract (MTE) | A549 (Non-Small Cell Lung Cancer) | A549 Xenograft | Not specified | Not specified | Not specified | Inhibited A549 cell migration and invasion.[3][4] |
Experimental Protocols
To facilitate further research and validation of this compound, detailed protocols for key experiments are provided below. These protocols are based on methodologies reported for related compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., K562, HepG2, A549)
-
Complete cell culture medium
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the compound's solvent).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.
Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model in immunodeficient mice to evaluate the in vivo antitumor activity of a compound.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice), 6-8 weeks old
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test compound (this compound) and vehicle control
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Culture the selected cancer cells to the logarithmic growth phase.
-
Harvest the cells and resuspend them in a sterile phosphate-buffered saline (PBS) or serum-free medium at a concentration of 1 x 10⁷ cells/mL.
-
(Optional) Mix the cell suspension with an equal volume of Matrigel to enhance tumor formation.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[5]
-
Monitor the mice regularly for tumor growth. Start measurements when tumors become palpable.
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: (Width² x Length) / 2.
-
Once the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to the planned dosage and schedule (e.g., intraperitoneal injection, oral gavage).
-
Continue to monitor tumor growth and the general health of the mice throughout the study.
-
At the end of the experiment, euthanize the mice, and excise and weigh the tumors.
-
Calculate the tumor growth inhibition (TGI) as a percentage: TGI (%) = [1 - (Average tumor weight of treated group / Average tumor weight of control group)] x 100.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and molecular mechanisms, the following diagrams have been generated using Graphviz.
References
- 1. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marsdenia tenacissima extract prevents the malignant progression of glioma through upregulating lncRNA MEG3 and SFRP1‐dependent inhibition of Wnt/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. <i>Marsdenia tenacissima</i> extract suppresses A549 cell migration through regulation of CCR5-CCL5 axis, Rho C, and phosphorylated FAK [cjnmcpu.com]
- 5. K562 Xenograft Model - Altogen Labs [altogenlabs.com]
A Comparative Analysis of Apoptotic Pathways Triggered by Tenacissimosides
An in-depth guide for researchers and drug development professionals on the differential mechanisms of apoptosis induced by various tenacissimosides, supported by experimental data and detailed protocols.
Tenacissimosides, a class of C21 steroidal glycosides isolated from the medicinal plant Marsdenia tenacissima, have garnered significant interest in oncological research for their potent anti-tumor activities. A key mechanism underlying their therapeutic potential is the induction of apoptosis, or programmed cell death, in cancer cells. However, emerging evidence suggests that different tenacissimosides may activate distinct apoptotic signaling cascades. This guide provides a comparative overview of the apoptotic pathways induced by Tenacissoside C and Tenacissoside H, presenting key quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate further research and drug development.
Comparative Efficacy and Cellular Responses
The cytotoxic effects of Tenacissoside C and Tenacissoside H have been evaluated in different cancer cell lines, revealing variations in their potency and the cellular responses they elicit.
| Parameter | Tenacissoside C | Tenacissoside H |
| Cell Line | K562 (Human chronic myeloid leukemia) | LoVo (Human colon cancer) |
| IC50 (48h) | 22.2 µM[1] | 13.00 µg/mL[2] |
| Apoptosis Rate | Data not available in reviewed sources | 31.77 ± 3.47% (at 25 µg/ml)[2] |
| Key Proteins Modulated | ↓ Bcl-2, ↓ Bcl-xL, ↑ Bax, ↑ Bak, ↑ Cleaved Caspase-9, ↑ Cleaved Caspase-3[1] | ↓ p-p70S6K, ↓ β-catenin, ↓ GOLPH3[2] |
Table 1: Comparative summary of the cytotoxic and apoptotic effects of Tenacissoside C and Tenacissoside H.
Divergent Signaling Pathways of Apoptosis
Current research indicates that Tenacissoside C and Tenacissoside H induce apoptosis through fundamentally different signaling pathways. Tenacissoside C primarily triggers the intrinsic mitochondrial pathway, while Tenacissoside H modulates key signaling networks involved in cell survival and proliferation.
Tenacissoside C: The Intrinsic Mitochondrial Pathway
Tenacissoside C initiates apoptosis in K562 leukemia cells by directly targeting the mitochondria. This involves the regulation of the Bcl-2 family of proteins, which are central controllers of mitochondrial outer membrane permeabilization. Specifically, Tenacissoside C downregulates the anti-apoptotic proteins Bcl-2 and Bcl-xL while upregulating the pro-apoptotic proteins Bax and Bak[1]. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis[1].
Tenacissoside H: Inhibition of Pro-Survival Pathways
In contrast, Tenacissoside H induces apoptosis in LoVo colon cancer cells by inhibiting critical pro-survival signaling pathways, namely the PI3K/AKT/mTOR and Wnt/β-catenin pathways[2]. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. By inhibiting this pathway, Tenacissoside H effectively cuts off survival signals to the cancer cells. Similarly, the Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of colorectal cancer. Tenacissoside H's inhibitory effect on this pathway further contributes to its pro-apoptotic action[2].
Furthermore, Tenacissoside H has been shown to downregulate the expression of the Golgi phosphoprotein 3 (GOLPH3) gene[2]. Overexpression of GOLPH3 is associated with enhanced tumor growth and resistance to chemotherapy. By reducing GOLPH3 levels, Tenacissoside H may not only induce apoptosis but also sensitize cancer cells to other therapeutic agents.
Detailed Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed methodologies for the key experiments used to assess the apoptotic effects of tenacissimosides.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the tenacissimoside and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of the tenacissimoside for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative and PI-positive: Necrotic cells.
-
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify specific proteins in a complex mixture, such as cell lysates. This technique is essential for examining the modulation of key apoptotic proteins like the Bcl-2 family and caspases.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensity using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.
Conclusion and Future Directions
The available evidence clearly indicates that different tenacissimosides employ distinct mechanisms to induce apoptosis in cancer cells. While Tenacissoside C activates the classical mitochondrial pathway, Tenacissoside H exerts its pro-apoptotic effects by suppressing crucial cell survival signaling networks. These findings highlight the potential for developing targeted cancer therapies based on the specific molecular profiles of different tumors.
Further research is warranted to elucidate the apoptotic pathways of other tenacissimosides, such as Tenacissimoside A, B, and I, for which there is currently limited information. A comprehensive understanding of the structure-activity relationships and the detailed molecular mechanisms of this promising class of natural compounds will be instrumental in advancing their clinical translation as effective anti-cancer agents. Moreover, quantitative analysis of the changes in apoptotic protein expression will provide more precise insights into the potency and specific molecular targets of each tenacissimoside.
References
- 1. Marsdeniae tenacissima extract-induced growth inhibition and apoptosis in hepatoma carcinoma cells is mediated through the p53/nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Marsdenia tenacissima extract promoting apoptosis of lung cancer by regulating Ca2+/CaM/CaMK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Tenacissimoside J
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Tenacissimoside J, a cytotoxic pregnane (B1235032) glycoside isolated from Marsdenia tenacissima. Due to its potent biological activity, stringent safety protocols are mandatory to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Health Effects
This compound has demonstrated significant cytotoxic effects against various human cancer cell lines. While a specific Safety Data Sheet (SDS) is not currently available, its known biological activity necessitates handling it as a hazardous, cytotoxic compound. Exposure may cause skin and eye irritation, and ingestion or inhalation could lead to systemic toxicity.
Personal Protective Equipment (PPE)
Strict adherence to the following personal protective equipment guidelines is essential when handling this compound in a solid (lyophilized powder) or liquid (solution) form.
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloving | Inner Pair: Nitrile or latex gloves, tucked under the gown cuff. Outer Pair: Chemotherapy-grade nitrile gloves, pulled over the gown cuff. |
| Body Protection | Disposable Gown | Solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting knit cuffs. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that meet ANSI Z87.1 standards. A full-face shield should be worn over the goggles when there is a risk of splashes. |
| Respiratory Protection | N95 Respirator or Higher | An N95 respirator is the minimum requirement when handling the solid form of this compound to prevent inhalation of aerosolized particles. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step plan should be followed in a designated and controlled laboratory area.
3.1. Preparation and Weighing (for solid form)
-
Designated Area: All handling of solid this compound must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood.
-
Decontamination: Before starting, decontaminate the work surface of the BSC with an appropriate cleaning agent.
-
Donning PPE: Put on all required PPE in the correct order (gown, inner gloves, N95 respirator, goggles, face shield, outer gloves).
-
Weighing: Use a dedicated and calibrated analytical balance inside the containment unit. Handle the compound with dedicated spatulas and weighing paper.
-
Cleaning: After weighing, carefully clean all equipment and the work surface. Dispose of all contaminated disposables as cytotoxic waste.
3.2. Solubilization and Dilution
-
Solvent Addition: Add the desired solvent to the vial containing the solid this compound slowly and carefully to avoid splashing.
-
Mixing: Cap the vial securely and mix gently by inversion or vortexing until the compound is fully dissolved.
-
Aliquoting: If necessary, prepare aliquots for storage in clearly labeled, sealed containers.
3.3. General Handling of Solutions
-
Containment: All procedures involving solutions of this compound should be performed in a BSC.
-
Luer-Lock Fittings: Use syringes and needles with Luer-lock fittings to prevent accidental disconnection and spills.
-
Spill Kit: Ensure a spill kit specifically for cytotoxic agents is readily available in the laboratory.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
4.1. Waste Segregation
-
Cytotoxic Waste: All materials that have come into contact with this compound are considered cytotoxic waste. This includes:
-
Unused or expired compound
-
Contaminated PPE (gloves, gowns, etc.)
-
Disposable labware (pipette tips, vials, plates, etc.)
-
Spill cleanup materials
-
4.2. Waste Containers
-
Sharps: All contaminated sharps (needles, scalpels) must be placed in a puncture-resistant, clearly labeled cytotoxic sharps container.
-
Solid Waste: Contaminated solid waste should be collected in thick, leak-proof, purple-colored plastic bags labeled with the cytotoxic symbol. These bags should then be placed in a rigid, leak-proof, and clearly labeled cytotoxic waste container.[1]
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
4.3. Final Disposal
-
All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service.[2] High-temperature incineration is the preferred method for the destruction of cytotoxic waste.[1]
Quantitative Data: Cytotoxicity of this compound
The following table summarizes the reported in vitro cytotoxic activity of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HL-60 | Promyelocytic Leukemia | 6.5 |
| SMMC-7721 | Hepatocellular Carcinoma | 12.3 |
| A-549 | Lung Cancer | 15.8 |
| MCF-7 | Breast Cancer | 18.1 |
| SW-480 | Colon Cancer | 11.7 |
Experimental Protocols
6.1. Representative Cytotoxicity Assay: Sulforhodamine B (SRB) Assay
This protocol provides a general methodology for determining the cytotoxicity of compounds like this compound against adherent cancer cell lines.[3][4]
-
Cell Seeding: Plate cells in 96-well microtiter plates at the optimal density for logarithmic growth and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of this compound to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Removal of Unbound Dye: Wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB.
-
Solubilization: Air-dry the plates and then add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: The percentage of cell survival is calculated, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Mandatory Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: MAPK signaling pathway in cytotoxicity.
References
- 1. cleanaway.com.au [cleanaway.com.au]
- 2. danielshealth.ca [danielshealth.ca]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
